molecular formula C6H7IN2 B2686806 4-Iodo-5-methylpyridin-2-amine CAS No. 1227581-81-8

4-Iodo-5-methylpyridin-2-amine

Cat. No.: B2686806
CAS No.: 1227581-81-8
M. Wt: 234.04
InChI Key: MDOJMKSZNORAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-5-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOJMKSZNORAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-Iodo-5-methylpyridin-2-amine" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Iodo-5-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a valuable heterocyclic building block for drug discovery and development. The synthesis of this molecule presents a unique regiochemical challenge. Direct electrophilic iodination of the logical precursor, 5-methylpyridin-2-amine, is unlikely to yield the desired C4-iodo isomer due to the powerful ortho-, para-directing influence of the C2-amino group. This guide, therefore, details a more strategic, multi-step approach commencing from 2-chloro-5-methylpyridine. The pathway leverages the directing effects of an N-oxide intermediate to achieve precise functionalization of the pyridine core. Each step is discussed in detail, including the underlying chemical principles, step-by-step protocols, and key experimental considerations.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The unique arrangement of its substituents—an amino group for hydrogen bonding, a methyl group for steric and electronic influence, and an iodo group for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)—makes it a highly versatile scaffold for constructing libraries of potential therapeutic agents.

The primary challenge in synthesizing this molecule is achieving the desired 1,2,4,5-substitution pattern on the pyridine ring. A retrosynthetic analysis reveals the core issue:

G This compound This compound Precursor_A 5-Methylpyridin-2-amine This compound->Precursor_A Direct Iodination (Problematic) Precursor_B 2-Chloro-4-iodo-5-methylpyridine This compound->Precursor_B Amination (Proposed) Challenge Regioselectivity Issue: -NH2 group directs to C3/C5 -CH3 group directs to C4/C6 Direct iodination is unselective. Precursor_A->Challenge Strategy Multi-step pathway via N-oxide intermediate to control regiochemistry. Precursor_B->Strategy

Caption: Retrosynthetic analysis of this compound.

The strong activating and ortho-, para-directing nature of the amino group at the C2 position would direct incoming electrophiles, such as an iodinating agent, primarily to the C3 and C5 positions[1][2]. The weaker activating methyl group at C5 directs to the C4 and C6 positions. This conflict in directing effects makes a direct, regioselective C4 iodination of 5-methylpyridin-2-amine a low-yielding and impractical approach.

Therefore, a more robust and controllable synthesis is proposed. This pathway begins with 2-chloro-5-methylpyridine and utilizes an N-oxidation strategy to activate the C4 position for subsequent functionalization. This method ensures the correct placement of substituents, culminating in the target molecule.

Proposed Synthetic Pathway Overview

Caption: Proposed multi-step synthesis of this compound.

Detailed Synthesis and Experimental Protocols

This section provides a step-by-step guide for the synthesis, adapted from established procedures for analogous compounds[3][4].

Step 1: N-Oxidation of 2-Chloro-5-methylpyridine

The initial step involves the oxidation of the pyridine nitrogen. This is crucial as the resulting N-oxide functionality activates the C4 position of the pyridine ring, making it susceptible to electrophilic attack in the subsequent step.

  • Causality: The N-oxide group is electron-donating through resonance, increasing the electron density at the C2, C4, and C6 positions. Since C2 is already substituted, and C4 is sterically accessible, it becomes the prime target for nitration.

Experimental Protocol:

  • To a solution of 2-chloro-5-methylpyridine (1.0 eq) in glacial acetic acid (5-10 volumes), add hydrogen peroxide (30% aq. solution, 2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methylpyridine-N-oxide, which can often be used in the next step without further purification.

Step 2: Regioselective Nitration

With the C4 position activated, nitration is performed using a standard nitrating mixture of nitric and sulfuric acids.

  • Mechanism: The electrophile, the nitronium ion (NO₂⁺), is generated in situ and preferentially attacks the electron-rich C4 position of the N-oxide.

G cluster_0 Nitration Mechanism Start 2-Chloro-5-methylpyridine-N-oxide Intermediate Sigma Complex (C4 Attack) Start->Intermediate + NO2+ Product 2-Chloro-5-methyl-4-nitro pyridine-N-oxide Intermediate->Product - H+

Caption: Electrophilic attack at the activated C4 position.

Experimental Protocol:

  • Add 2-chloro-5-methylpyridine-N-oxide (1.0 eq) portion-wise to concentrated sulfuric acid at 0°C.

  • To this solution, add a mixture of concentrated sulfuric acid and fuming nitric acid (1.1 - 1.5 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, slowly heat the reaction mixture to 100-120°C and maintain for 5-10 hours[3].

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH) to pH 7-8, keeping the temperature low.

  • The product, 2-chloro-5-methyl-4-nitropyridine-N-oxide, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Reduction of the Nitro Group and N-Oxide

This step accomplishes two critical transformations simultaneously: the reduction of the C4-nitro group to an amine and the deoxygenation of the N-oxide back to the pyridine.

  • Causality: Reagents like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C) are powerful reducing systems capable of reducing both functionalities in a single pot.

Experimental Protocol:

  • Suspend 2-chloro-5-methyl-4-nitropyridine-N-oxide (1.0 eq) in glacial acetic acid (10-20 volumes).

  • Add iron powder (4.0-6.0 eq) portion-wise, as the reaction can be exothermic.

  • Heat the mixture to 100°C and stir for 1-2 hours[3].

  • After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Pour the filtrate into ice water and basify to pH 9-10 with a concentrated NaOH solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-2-chloro-5-methylpyridine.

Step 4: Diazotization and Iodination (Sandmeyer-type Reaction)

The 4-amino group is converted into a 4-iodo group via a diazonium salt intermediate. This is a classic and reliable method for introducing halides onto an aromatic ring.

  • Mechanism: The primary amine reacts with nitrous acid (from NaNO₂ and H₂SO₄) to form a diazonium salt (-N₂⁺). This salt is an excellent leaving group and is readily displaced by an iodide ion (from KI).

Experimental Protocol:

  • Dissolve 4-amino-2-chloro-5-methylpyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0°C.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5°C. Stir for 1 hour at this temperature.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the prepared diazonium salt solution to the potassium iodide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, 2-chloro-4-iodo-5-methylpyridine, can be purified by column chromatography.

Step 5: Nucleophilic Aromatic Amination

This final step involves the displacement of the C2-chloro substituent with an amino group. This is a challenging nucleophilic aromatic substitution (SNAr) reaction. The electron-donating methyl and iodo groups do not strongly activate the C2 position for nucleophilic attack. Therefore, forcing conditions or catalysis is required.

  • Strategy: Two primary approaches are viable:

    • High-Pressure Amination: Reaction with a concentrated source of ammonia (e.g., ammonia in methanol or aqueous ammonia) in a sealed vessel at high temperatures (150-200°C).

    • Transition-Metal Catalysis: A Buchwald-Hartwig amination using a palladium or copper catalyst with a suitable ligand and base. An ammonia surrogate like benzophenone imine or an ammonia gas source can be used.

Proposed Experimental Protocol (Catalytic Approach):

  • In a sealed reaction vessel under an inert atmosphere (e.g., argon), combine 2-chloro-4-iodo-5-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq).

  • Add an ammonia source. This could be gaseous ammonia bubbled through the solvent or an ammonia surrogate like benzophenone imine.

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction to 80-110°C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with an appropriate solvent, and filter through celite.

  • If an ammonia surrogate was used, an acidic workup is required to hydrolyze the imine and reveal the primary amine.

  • Purify the final product, this compound, by column chromatography on silica gel.

Data Summary

The following table summarizes the proposed synthetic sequence.

StepTransformationStarting MaterialKey ReagentsProduct
1 N-Oxidation2-Chloro-5-methylpyridineH₂O₂, Acetic Acid2-Chloro-5-methylpyridine-N-oxide
2 Nitration2-Chloro-5-methylpyridine-N-oxideHNO₃, H₂SO₄2-Chloro-5-methyl-4-nitropyridine-N-oxide
3 Reduction2-Chloro-5-methyl-4-nitropyridine-N-oxideFe, Acetic Acid4-Amino-2-chloro-5-methylpyridine
4 Iodination4-Amino-2-chloro-5-methylpyridineNaNO₂, H₂SO₄, KI2-Chloro-4-iodo-5-methylpyridine
5 Amination2-Chloro-4-iodo-5-methylpyridineNH₃ source, Pd catalyst, Ligand, BaseThis compound

Conclusion

The synthesis of this compound is best achieved through a strategic, multi-step pathway that circumvents the regiochemical ambiguity of direct electrophilic substitution. By employing an N-oxide intermediate, the pyridine ring can be sequentially functionalized with high precision. The key steps—N-oxidation, regioselective nitration, dual reduction, and Sandmeyer iodination—are based on well-established and reliable chemical transformations. While the final amination step presents a significant challenge requiring specialized conditions, modern catalytic methods offer a viable solution. This guide provides a robust framework for researchers and drug development professionals to access this valuable and versatile chemical building block.

References

An In-depth Technical Guide to 4-Iodo-5-methylpyridin-2-amine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Iodo-5-methylpyridin-2-amine, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore synthetic strategies, and discuss its reactivity, with a focus on powerful cross-coupling reactions. This document is intended to be a practical resource for researchers, offering insights into the strategic use of this versatile molecule.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of iodine and methyl groups onto the 2-aminopyridine core, as in this compound, provides a unique combination of steric and electronic properties. The iodo-substituent, in particular, serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, making this compound a valuable intermediate for the synthesis of complex molecular architectures. Its structural isomer, 2-Amino-5-iodo-4-methylpyridine, is also a key compound in pharmaceutical and agrochemical synthesis, highlighting the importance of this class of molecules.[1]

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not extensively reported in publicly available literature, a common challenge with specialized reagents. The following table summarizes key identifiers and predicted physicochemical properties. For comparative purposes, the experimental melting point of the isomeric 2-Amino-5-iodo-4-methylpyridine is included.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1227581-81-8N/A
Molecular Formula C₆H₇IN₂N/A
Molecular Weight 234.04 g/mol N/A
Predicted Boiling Point 316.0 ± 42.0 °CN/A
Predicted Density 1.898 ± 0.06 g/cm³N/A
Predicted Flash Point 144.9 ± 27.9 °CN/A
Appearance of Isomer (2-Amino-5-iodo-4-methylpyridine) Yellow to brown powder[1]
Melting Point of Isomer (2-Amino-5-iodo-4-methylpyridine) 115-119 °C[1]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic effects of the iodo, methyl, and amino groups.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the iodine will be significantly shifted downfield.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 234, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for iodine would also be expected.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methyl groups, and C=C and C=N stretching vibrations for the pyridine ring.

Synthesis Strategies

Conceptual Synthetic Workflow: Iodination of 5-methylpyridin-2-amine

The direct iodination of aminopyridines can be achieved using various iodinating agents. A common and effective method involves the use of an iodine source in the presence of a base.

G cluster_0 Synthetic Pathway start 5-methylpyridin-2-amine reagents Iodinating Agent (e.g., I₂, NIS) Base (e.g., NaHCO₃, Pyridine) Solvent (e.g., CH₂Cl₂, CH₃CN) start->reagents Reaction product This compound reagents->product Formation workup Aqueous Workup Purification (Crystallization/Chromatography) product->workup Isolation

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet mechanistically sound, protocol for the synthesis of this compound. This protocol should be considered a starting point for optimization and must be performed with all appropriate safety precautions.

Materials:

  • 5-methylpyridin-2-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 5-methylpyridin-2-amine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in this compound is a key functional group that enables its participation in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

G cluster_1 Suzuki-Miyaura Coupling reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Ligand (e.g., SPhos, XPhos) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, Toluene) reactant1->catalyst reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->catalyst product 4-Aryl-5-methylpyridin-2-amine catalyst->product G cluster_2 Buchwald-Hartwig Amination reactant1 This compound catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) reactant1->catalyst reactant2 Primary or Secondary Amine (R¹R²NH) reactant2->catalyst product N-Substituted-4-amino-5-methylpyridin-2-amine catalyst->product

References

"4-Iodo-5-methylpyridin-2-amine" CAS number 1227581-81-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Iodo-5-methylpyridin-2-amine (CAS 1227581-81-8): Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. While direct literature on this specific compound is sparse, this document consolidates available data, proposes a scientifically grounded synthetic pathway, and explores its potential applications by drawing parallels with structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its chemical properties, reactivity, and role as a valuable building block in the synthesis of bioactive compounds.

Introduction and Significance

This compound (CAS No. 1227581-81-8) belongs to the class of 2-aminopyridines, a scaffold that is prevalent in a wide array of pharmacologically active molecules. The presence of an iodine atom at the 4-position, a methyl group at the 5-position, and an amino group at the 2-position imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modifications. Halogenated pyridines are crucial in pharmaceutical sciences as they serve as key intermediates in cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1]

The 2-aminopyridine moiety itself is a known pharmacophore, exhibiting a range of biological activities. Derivatives have been explored as inhibitors for various enzymes and as ligands for receptors. Notably, substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[2][3] The strategic placement of the iodo and methyl groups on the pyridine ring of the title compound offers multiple avenues for synthetic elaboration, positioning it as a valuable starting material for the generation of novel chemical entities with therapeutic potential.

Physicochemical Properties

While experimental data for this compound is not extensively published, its basic properties can be predicted or inferred from available data on its isomers and related compounds. A summary of its key physicochemical characteristics is presented in Table 1.

PropertyValueSource
CAS Number 1227581-81-8N/A
Molecular Formula C₆H₇IN₂N/A
Molecular Weight 234.04 g/mol N/A
Appearance Likely a yellow to brown powder/crystalEstimated from[4]
Melting Point 115-119 °C (for 2-Amino-5-iodo-4-methylpyridine)[1][4]
Boiling Point 316.0±42.0 °C (Predicted)N/A
Density 1.898±0.06 g/cm³ (Predicted)N/A
LogP 2.78 (Predicted)N/A

Proposed Synthesis Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the direct iodination of a suitable aminomethylpyridine precursor. The challenge lies in achieving the desired regioselectivity. An alternative, and often more controlled, strategy is to introduce the amino group at a later stage. A plausible precursor is 2-chloro-4-iodo-5-methylpyridine, which can be synthesized from 2-chloro-5-methyl-4-nitropyridine-N-oxide.[5]

Proposed Synthetic Protocol

The proposed synthesis is a multi-step process, outlined below and visualized in the accompanying workflow diagram.

Step 1: Synthesis of 2-Chloro-5-methyl-4-pyridinamine This step involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-N-oxide. This transformation is known to proceed with high efficiency.[6]

  • Reactants: 2-chloro-5-methyl-4-nitro-pyridine-N-oxide, Hydrogen gas

  • Catalyst: Platinum on carbon (Pt/C), potentially with a molybdenum promoter[5]

  • Solvent: Ethanol

  • Conditions: The reaction is typically carried out under hydrogen pressure in an autoclave.

Step 2: Diazotization of 2-Chloro-5-methyl-4-pyridinamine The resulting aminopyridine is then subjected to diazotization to form a diazonium salt, a versatile intermediate.

  • Reactants: 2-Chloro-5-methyl-4-pyridinamine, Sodium nitrite (NaNO₂)

  • Solvent: Aqueous acidic solution (e.g., HCl or H₂SO₄)

  • Conditions: Low temperatures (0-5 °C) are crucial to maintain the stability of the diazonium salt.

Step 3: Sandmeyer-type Iodination The diazonium salt is then reacted with an iodide source to introduce the iodine atom at the 4-position.

  • Reactants: The in-situ generated diazonium salt, Potassium iodide (KI)

  • Conditions: The reaction mixture is typically warmed to room temperature to facilitate the displacement of the diazonium group by iodide.

Step 4: Amination of 2-Chloro-4-iodo-5-methylpyridine The final step is the nucleophilic aromatic substitution of the chlorine atom with an amino group.

  • Reactants: 2-Chloro-4-iodo-5-methylpyridine, Ammonia (or a protected amine source)

  • Conditions: This reaction may require elevated temperatures and pressure, and potentially a catalyst, depending on the reactivity of the substrate.

Experimental Workflow Visualization

G cluster_0 Proposed Synthesis of this compound A 2-Chloro-5-methyl- 4-nitropyridine-N-oxide B 2-Chloro-5-methyl- 4-pyridinamine A->B Hydrogenation (Pt/C, H₂) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, H⁺) D 2-Chloro-4-iodo- 5-methylpyridine C->D Iodination (KI) E This compound D->E Amination (NH₃)

Caption: Proposed multi-step synthesis of this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by its three key functional groups: the pyridine ring, the amino group, and the iodo group.

  • Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring can undergo nucleophilic aromatic substitution, although this is generally less facile than in benzene derivatives. The existing substituents will direct the position of any further reactions.

  • Amino Group: The amino group at the 2-position is a strong activating group, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. It also serves as a nucleophile and a base.[6]

  • Iodo Group: The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide range of substituents at the 4-position, making it a cornerstone of its utility in medicinal chemistry.

Key Transformation Pathways

G cluster_1 Key Reactions of this compound Start This compound Suzuki Suzuki Coupling (Aryl/Alkyl Boronic Acids) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst, Base N_Alkylation N-Alkylation/Acylation (Alkyl/Acyl Halides) Start->N_Alkylation Base

Caption: Potential synthetic transformations of this compound.

Applications in Drug Discovery and Development

While specific applications of this compound are not explicitly detailed in the literature, its structural motifs are present in numerous bioactive compounds. Its primary value lies in its role as a versatile building block for the synthesis of more complex molecules.

Scaffold for iNOS Inhibitors

As previously mentioned, 2-amino-4-methylpyridine derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[2] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. The title compound is an ideal starting point for the development of novel iNOS inhibitors. The iodo group can be functionalized via cross-coupling reactions to explore the structure-activity relationship (SAR) at the 4-position, while the amino group can be modified to optimize binding and pharmacokinetic properties.

Intermediate in Pharmaceutical and Agrochemical Synthesis

2-Amino-5-iodo-4-methylpyridine, a close isomer, is cited as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as in the formulation of agrochemicals like pesticides and herbicides.[1] By analogy, this compound is expected to have similar utility in these fields.

Precursor for Bioactive Compound Libraries

The amenability of the iodo group to a wide range of cross-coupling reactions makes this compound an excellent scaffold for the generation of compound libraries for high-throughput screening. By systematically varying the substituent at the 4-position, a diverse set of molecules can be rapidly synthesized and tested for a variety of biological targets.

Conclusion

This compound is a strategically functionalized pyridine derivative with significant potential in drug discovery and development. While a validated synthetic protocol is not yet published, a plausible route can be designed based on established chemical principles. Its true value lies in its versatility as a synthetic intermediate, with the iodo and amino groups providing orthogonal handles for chemical modification. For researchers in medicinal chemistry, this compound represents a valuable building block for the synthesis of novel bioactive molecules, particularly in the pursuit of iNOS inhibitors and other therapeutic agents.

References

An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Iodo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Iodo-5-methylpyridin-2-amine is a strategically functionalized heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern—featuring a nucleophilic amino group and a versatile iodo moiety ripe for cross-coupling—renders it a powerful building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and reactivity. It further details its critical applications in drug discovery and agrochemical development, supported by a discussion of synthetic strategies and a practical experimental protocol for its derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile pyridinamine scaffold.

Core Molecular Structure and Physicochemical Properties

The utility of any chemical building block is fundamentally derived from its structure. This compound is a carefully designed scaffold that offers multiple, distinct reaction pathways, enabling precise and controlled molecular elaboration.

Systematic Nomenclature and Identification

The compound is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) conventions for substituted pyridine rings. The core structure possesses three key substituents whose positions dictate its chemical behavior:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

  • 2-amine Group: An electron-donating amino group at the C2 position, which activates the ring and serves as a key nucleophilic handle.

  • 4-iodo Group: An iodine atom at the C4 position. The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

  • 5-methyl Group: A methyl substituent at the C5 position, which influences the steric and electronic environment of the adjacent reactive sites.

Quantitative and identifying data for this class of compounds are summarized below. Data for the closely related and commercially available isomer, 2-Amino-5-iodo-4-methylpyridine, is used as a representative example.[1]

PropertyValueSource
Molecular Formula C₆H₇IN₂[1]
Molecular Weight 234.04 g/mol [1][2]
Appearance Yellow to brown powder[1]
Melting Point 115-119 ºC (Isomer: 2-Amino-5-iodo-4-methylpyridine)[1]
Purity Typically ≥98-99% (HPLC)[1]
CAS Number (Isomer) 356561-08-5 (Isomer: 2-Amino-5-iodo-4-methylpyridine)[1]
Storage Conditions Store at 0-8 °C, protect from light[1][3]
Structural Elucidation and Spectroscopic Characterization

Confirming the structure of this compound relies on standard spectroscopic techniques. While specific spectra for this exact isomer are not broadly published, a predictive analysis based on foundational principles and data from analogous compounds provides a clear roadmap for its characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two singlets in the aromatic region corresponding to the protons at C3 and C6, a singlet for the C5-methyl group protons, and a broad singlet for the C2-amino group protons which may shift depending on solvent and concentration. Data for the parent compound, 2-Amino-5-methylpyridine, shows characteristic aromatic signals around 7.8 ppm and 7.1 ppm, with the methyl signal appearing near 2.1 ppm.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms of the substituted pyridine ring. The carbon atom bearing the iodine (C4) would be expected to appear at a relatively low field (high ppm value) due to the halogen's deshielding effect.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (~2900-3100 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.[5]

  • Mass Spectrometry: The mass spectrum would show a clear molecular ion (M⁺) peak at m/z ≈ 234, corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be observed due to the presence of iodine.

Synthesis, Reactivity, and Applications

The value of this compound lies in its dual reactivity, making it a cornerstone intermediate in multi-step syntheses.

Synthetic Pathways

The synthesis of substituted aminopyridines can be approached through various strategies. A common method involves the functionalization of a pre-existing pyridine N-oxide, which activates the ring for subsequent reactions.[6] For instance, a plausible route could start from 5-methylpyridin-2-amine, followed by protection of the amino group, iodination at the C4 position, and subsequent deprotection.

The diagram below illustrates a conceptual synthetic workflow for producing functionalized aminopyridines, highlighting key transformations.

G cluster_0 Synthesis Workflow A Starting Material (e.g., 2-Amino-5-methylpyridine) B Step 1: N-Oxidation or Amino Group Protection A->B Activation C Step 2: Electrophilic Iodination (e.g., with NIS or I₂/HIO₃) B->C C-H Functionalization D Step 3: Deprotection or N-Oxide Reduction C->D Unmasking E Final Product (this compound) D->E Isolation

Caption: Conceptual workflow for the synthesis of iodinated aminopyridines.

Key Reaction Chemistries and Applications

The strategic placement of the iodo and amino groups unlocks a vast chemical space for further derivatization, making this compound a valuable intermediate in pharmaceutical and agrochemical development.[1]

  • Palladium-Catalyzed Cross-Coupling: The C4-Iodo bond is the primary site for building molecular complexity. It readily participates in a wide array of cross-coupling reactions, including:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds, attaching new aryl or alkyl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing secondary or tertiary amine functionalities.

    • Heck Coupling: Reaction with alkenes to form C-C double bonds.

  • Amino Group Derivatization: The C2-amino group is a versatile nucleophile and can be modified through:

    • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, which are common motifs in bioactive molecules.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

This dual functionality allows for sequential or orthogonal synthetic strategies, where one part of the molecule can be modified while the other remains intact for a later transformation. Such building blocks are instrumental in developing anti-cancer agents, antibiotics, and effective pesticides.[1]

The diagram below illustrates the primary reaction pathways available from the this compound scaffold.

G cluster_1 Key Derivatization Reactions cluster_c4 C4-Iodo Position cluster_c2 C2-Amino Position Core 4-Iodo-5-methyl- pyridin-2-amine Suzuki Suzuki Coupling (with R-B(OH)₂) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (with R-C≡CH) Core->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (with R₂NH) Core->Buchwald Pd Catalyst, Base Acylation Acylation (with R-COCl) Core->Acylation Base Alkylation Alkylation (with R-X) Core->Alkylation Base

References

The Strategic Reactivity of the C-I Bond in 4-Iodo-5-methylpyridin-2-amine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Core and the Strategic Importance of the C-I Bond

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence is due to its ability to engage in critical hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases.[1] The strategic functionalization of this privileged core is paramount in the drug discovery process, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the reactivity of 4-Iodo-5-methylpyridin-2-amine , a versatile building block in pharmaceutical and agrochemical development.[2] The carbon-iodine (C-I) bond at the 4-position is the focal point of its synthetic utility. Among halogens, iodine's high polarizability and the relative weakness of the C-I bond make it an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[3] This heightened reactivity allows for the selective and efficient formation of new carbon-carbon and carbon-nitrogen bonds under conditions that often leave C-Br and C-Cl bonds intact, a crucial feature in complex, multi-step syntheses.[4]

This document serves as an in-depth technical resource, providing not only the mechanistic underpinnings but also field-proven, adaptable protocols for the most vital transformations involving the C-I bond of this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Core Principles of Reactivity: Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is overwhelmingly realized through palladium-catalyzed cross-coupling reactions. These transformations, recognized with the 2010 Nobel Prize in Chemistry, share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle.[3] The exceptional reactivity of the C-I bond makes it the preferred site for the initial and often rate-determining step: oxidative addition to the Pd(0) catalyst.

The general catalytic cycle can be visualized as follows:

Caption: General Palladium Cross-Coupling Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) intermediate. This is typically the rate-limiting step, and its facility with aryl iodides is a key advantage.

  • Transmetalation (for Suzuki and Sonogashira): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.

For the Buchwald-Hartwig amination , the process is slightly different after oxidative addition, involving coordination of the amine, deprotonation by a base to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[5][6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are common motifs in kinase inhibitors.[7] Coupling this compound with various aryl or heteroaryl boronic acids allows for the systematic exploration of the chemical space at the 4-position.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and a phosphine ligand is standard. For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial. They promote the reductive elimination step and prevent catalyst deactivation.[8]

  • Base: A base is crucial for activating the organoboron species. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in a mixed aqueous-organic solvent system. The choice of base can influence the reaction rate and suppression of side reactions.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typical. This system solubilizes both the organic starting materials and the inorganic base. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

G start Setup Schlenk Flask (Inert Atmosphere) reagents Add: 1. This compound (1.0 eq) 2. Arylboronic Acid (1.2 eq) 3. Base (e.g., K₂CO₃, 2.0 eq) start->reagents catalyst Add Catalyst System: Pd(PPh₃)₄ (2-5 mol%) reagents->catalyst solvent Add Degassed Solvent: (e.g., 1,4-Dioxane/H₂O 4:1) catalyst->solvent reaction Heat Reaction Mixture (e.g., 90-100 °C, 12-18 h) solvent->reaction workup Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine reaction->workup purify Purification: Column Chromatography workup->purify end Characterize Product purify->end

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.03 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system, for instance, a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Readily available and effective for aryl iodides.
Ligand PPh₃ (or SPhos for challenging substrates)PPh₃ is standard; bulky ligands can improve yields.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve all components.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a powerful method for introducing linear, rigid alkynyl groups into molecules.[9] This is particularly useful for probing deep active site pockets or for use as a synthetic handle for further transformations like click chemistry.

Causality Behind Experimental Choices
  • Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system: a palladium catalyst (as in Suzuki coupling) and a copper(I) co-catalyst (typically CuI).[4] The palladium complex undergoes oxidative addition with the C-I bond, while the copper(I) salt reacts with the terminal alkyne to form a highly reactive copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[4]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[9]

  • Conditions: The reaction must be performed under strictly anaerobic (oxygen-free) conditions. Oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction.[10]

Experimental Protocol: Sonogashira Coupling

G start Setup Schlenk Flask (Strictly Inert Atmosphere) reagents Add: 1. This compound (1.0 eq) 2. PdCl₂(PPh₃)₂ (2 mol%) 3. CuI (4 mol%) start->reagents solvent_base Add Anhydrous/Degassed: 1. Solvent (e.g., THF) 2. Base (e.g., TEA, 3.0 eq) reagents->solvent_base alkyne Add Terminal Alkyne (1.2 eq) dropwise solvent_base->alkyne reaction Heat Reaction Mixture (e.g., 50-70 °C, 4-12 h) alkyne->reaction workup Workup: 1. Cool to RT, filter through Celite 2. Dilute with EtOAc 3. Wash with NH₄Cl & Brine reaction->workup purify Purification: Column Chromatography workup->purify end Characterize Product purify->end

Caption: Sonogashira Coupling Workflow.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Strictly inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under a strict inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (to remove the amine base) and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard catalysts for Sonogashira reactions.
Copper Co-catalyst CuIForms copper acetylide for efficient transmetalation.
Base TEA, DIPEADeprotonates the alkyne and neutralizes HX byproduct.
Solvent THF, DMFAnhydrous and aprotic solvents are required.
Atmosphere Strictly inert (N₂ or Ar)Prevents oxidative homocoupling of the alkyne.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of diarylamines or N-alkylated aryl amines.[11] This reaction is often more versatile and occurs under milder conditions than classical methods like the Ullmann condensation. For this compound, this allows for the introduction of a diverse range of secondary amine functionalities.

Causality Behind Experimental Choices
  • Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands developed by the Buchwald and Hartwig groups, such as Xantphos, BINAP, RuPhos, and BrettPhos, are designed to facilitate both the oxidative addition and the final C-N reductive elimination steps, which can be challenging.[5][12] Pre-formed catalysts (precatalysts) are often used to ensure reproducibility.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner after it coordinates to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[11] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Experimental Protocol: Buchwald-Hartwig Amination

G start Setup Schlenk Tube (Inert Atmosphere) reagents Add: 1. This compound (1.0 eq) 2. Pd Precatalyst (e.g., RuPhos-Pd-G3, 2 mol%) 3. Base (e.g., NaO-t-Bu, 1.5 eq) start->reagents solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent amine Add Amine (1.2 eq) solvent->amine reaction Heat Reaction Mixture (e.g., 80-110 °C, 4-24 h) amine->reaction workup Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine reaction->workup purify Purification: Column Chromatography workup->purify end Characterize Product purify->end

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3 or XantPhos-Pd-G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or glovebox environment

Procedure:

  • In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (0.02 eq), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene).

  • Add the amine coupling partner (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl, then dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or PrecatalystsPrecatalysts offer higher stability and reactivity.
Ligand RuPhos, Xantphos, BrettPhosBulky, electron-rich ligands are essential for this reaction.
Base NaOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are mandatory.
Temperature 80-110 °CVaries based on substrate reactivity and catalyst system.

Conclusion

The C-I bond in this compound is a highly reactive and strategically valuable functional group for the synthesis of complex molecules in drug discovery. Its propensity to undergo oxidative addition to palladium(0) catalysts makes it an ideal substrate for a range of powerful cross-coupling reactions. By understanding the mechanistic principles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently and selectively perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols outlined in this guide provide a robust foundation for leveraging the reactivity of this versatile building block to generate novel chemical entities with significant therapeutic potential.

References

A Technical Guide to the Solubility of 4-Iodo-5-methylpyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 4-Iodo-5-methylpyridin-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the foundational principles of its expected solubility based on its structural attributes and provides a robust experimental framework for its empirical determination.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its molecular structure, featuring an amino group, a methyl group, and an iodine atom on the pyridine ring, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.[2]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₇IN₂[3]
Molecular Weight 234.04 g/mol [3]
Predicted Boiling Point 316.0 ± 42.0 °C[3]
Predicted Density 1.898 ± 0.06 g/cm³[3]
Predicted LogP 2.78[3]

Theoretical Solubility Profile and Influencing Factors

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The structure of this compound suggests a nuanced solubility profile.

  • Polarity and Hydrogen Bonding: The presence of the amino group (-NH₂) allows for hydrogen bonding, both as a donor and an acceptor. This functional group, along with the nitrogen atom in the pyridine ring, imparts a degree of polarity to the molecule. Therefore, the compound is expected to exhibit solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The solubility of the related compound, 2-aminopyridine, is high in water and alcohol.[4] Similarly, 4-aminopyridine is soluble in water, methanol, ethanol, DMSO, and DMF.

  • Influence of Substituents:

    • Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces. Its presence increases the molecular weight and may enhance solubility in less polar solvents compared to its non-iodinated counterpart.

    • Methyl Group: The methyl group (-CH₃) is nonpolar and contributes to the hydrophobic character of the molecule. This may slightly decrease solubility in highly polar solvents but could enhance it in solvents of intermediate polarity.

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented below.

Predicted Qualitative Solubility of this compound:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding with the amino group and pyridine nitrogen.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions.
Nonpolar Hexane, TolueneLowMismatch in polarity and intermolecular forces.
Chlorinated Dichloromethane, ChloroformModerate to LowIntermediate polarity may allow for some dissolution.

Experimental Determination of Solubility

Given the absence of specific quantitative data, an empirical determination of solubility is essential for practical applications. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix shake Agitate at constant temperature (e.g., 24-48 hours) mix->shake centrifuge Centrifuge to sediment undissolved solid shake->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter aliquot Take a known volume of the saturated solution filter->aliquot analyze Quantify concentration (e.g., HPLC, UV-Vis) aliquot->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution should appear as a slurry with undissolved solid.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • For finer particles, centrifuge the vial to facilitate the sedimentation of the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents):

      • Accurately weigh a clean, dry vial.

      • Transfer a known volume of the filtered saturated solution to the vial.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

      • Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved compound.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration of the solute and the volume of the solvent. Remember to account for any dilution factors used during the analysis.

Conclusion

References

A Technical Guide to 4-Iodo-5-methylpyridin-2-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-5-methylpyridin-2-amine is a strategically functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridine core, substituted with an activating amino group, a directing methyl group, and a versatile iodo moiety, offers a unique combination of properties for the synthesis of complex molecular architectures. The presence of the iodine atom, in particular, serves as a valuable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive overview of the commercial availability, synthetic routes, and key applications of this compound, with a focus on its role in the development of targeted therapeutics.

Commercial Availability

This compound and its isomers are commercially available from a range of suppliers catering to the research and development sector. These compounds are typically offered in various purities and quantities, suitable for laboratory-scale synthesis and high-throughput screening campaigns.

SupplierProduct NameCAS NumberPurityTypical Form
Chem-Impex2-Amino-5-iodo-4-methylpyridine356561-08-5≥ 99% (HPLC)[1]Yellow to brown powder[1]
Synchem4-Amino-5-iodo-2-methylpyridine849353-19-195%[2]Solid
ChemicalBook4-Amino-5-iodo-2-methylpyridine849353-19-1Varies by supplierSolid
ChemScene5-Iodo-N-methylpyridin-2-amine280116-78-1≥98%[3]Solid

It is important for researchers to verify the isomeric identity and purity of the procured material, as different isomers are available and may have distinct reactivity profiles.

Synthesis of this compound

A likely synthetic pathway would involve the direct iodination of 2-amino-5-methylpyridine. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. The presence of the methyl group at the 5-position may sterically hinder substitution at the 6-position and electronically favor substitution at the 4-position.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of this compound Start 2-Amino-5-methylpyridine Reaction Electrophilic Aromatic Substitution Start->Reaction Starting Material Step1 Iodination Reagent (e.g., N-Iodosuccinimide) Step1->Reaction Reagent Product This compound Reaction->Product Yields Purification Purification (e.g., Column Chromatography) Product->Purification G cluster_1 Application in Kinase Inhibitor Synthesis Start This compound Reaction Suzuki-Miyaura Coupling (Pd catalyst, Base) Start->Reaction Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Reaction Product 4-Aryl-5-methylpyridin-2-amine (Kinase Inhibitor Scaffold) Reaction->Product

References

Introduction: The Strategic Value of a Pre-functionalized Pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Utility of 4-Iodo-5-methylpyridin-2-amine

In the landscape of modern medicinal and process chemistry, the strategic selection of starting materials is paramount to the efficiency, novelty, and ultimate success of a synthetic campaign. This compound is a heterocyclic building block of significant value, offering a pre-functionalized and strategically substituted pyridine scaffold.[1] Its structure, featuring a nucleophilic amino group and a reactive iodo substituent, makes it an exceptionally versatile precursor for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2][3]

The iodine atom at the C4 position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups. The 2-amino group, meanwhile, provides a crucial vector for further derivatization, cyclization, or as a key pharmacophoric element for establishing hydrogen-bond interactions with biological targets.[4] This guide provides a detailed exploration of the synthesis and core applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in drug discovery and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 1227581-81-8[5]
Molecular Formula C₆H₇IN₂[1][5]
Molecular Weight 234.04 g/mol [1][5]
Appearance Yellow to brown powder[1]
Melting Point 115-119 °C[1]
Boiling Point 316.0±42.0 °C (Predicted)[5]
LogP 2.78[5]
Storage Store at 0-8 °C[1]

Synthesis of the Starting Material

While this compound is commercially available, understanding its synthesis provides valuable context for potential impurities and scalability. A common route begins with the more accessible 2-chloro-5-methylpyridine, proceeding through a four-step sequence.[6] This method ensures regioselective introduction of the iodo group at the C4 position, which is activated by the N-oxide intermediate.

G cluster_synthesis Synthesis of this compound A 2-Chloro-5-methylpyridine B N-Oxidation (e.g., H₂O₂/AcOH) A->B Step 1 C Nitration (HNO₃/H₂SO₄) B->C Step 2 D Reduction (e.g., Fe/AcOH) C->D Step 3 E Diazotization/Iodination (NaNO₂, H₂SO₄, then KI) D->E Step 4 F This compound E->F

Caption: A representative synthetic pathway to this compound.[6]

Core Synthetic Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming carbon-carbon bonds in modern organic synthesis.[7] The C(sp²)-I bond in this compound is highly susceptible to oxidative addition to a Palladium(0) catalyst, making it an ideal substrate for this transformation. This reaction allows for the direct linkage of the pyridine core to a vast array of aryl and heteroaryl boronic acids or esters, providing a modular and efficient route to biaryl structures common in kinase inhibitors.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-stage process:[7]

  • Oxidative Addition : The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine, forming a Pd(II) intermediate. This is typically the rate-determining step, and the high reactivity of aryl iodides makes it highly efficient.[7]

  • Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex.

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ Base PdII_Both Ar-Pd(II)L₂-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-R RedElim->Pd0 center G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R¹R²NH PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR¹R² RedElim->Pd0 G cluster_workflow Workflow: Kinase Inhibitor Scaffold Synthesis A This compound B Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) A->B Step 1 C Intermediate: 4-Substituted-5-methylpyridin-2-amine B->C D Further Functionalization (e.g., Acylation, Alkylation of 2-amino group) C->D Step 2 E Final Kinase Inhibitor Candidate D->E

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Iodo-5-methylpyridin-2-amine, a substituted pyridine derivative of significant interest to researchers and professionals in drug discovery and development. This document is structured to deliver not only foundational data but also the underlying scientific principles and practical methodologies required for its effective application in a laboratory setting.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a pyridine core, which is a prevalent scaffold in medicinal chemistry. The strategic placement of an amino group at the 2-position, an iodine atom at the 4-position, and a methyl group at the 5-position imparts a unique electronic and steric profile. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The presence of the iodo-substituent offers a reactive handle for cross-coupling reactions, while the amino and methyl groups modulate the compound's basicity, lipophilicity, and overall pharmacological potential.

Chemical Structure and Identification

The structural integrity of a compound is the bedrock of its chemical behavior. The IUPAC name for this compound is this compound, and it is crucial to distinguish it from its isomers.

Caption: Chemical structure of this compound.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₆H₇IN₂[2]
Molecular Weight 234.04 g/mol [2]
CAS Number 1227581-81-8[2]
Appearance Pale yellow solid[3]
Melting Point 121 °C[3]
Boiling Point (Predicted) 316.0 ± 42.0 °C[2]
Density (Predicted) 1.898 ± 0.06 g/cm³[2]
Flash Point (Predicted) 144.9 ± 27.9 °C[2]
LogP (Predicted) 2.78[2]

Solubility Profile: A Practical Assessment

The solubility of a compound is a critical parameter that influences reaction conditions, purification strategies, and formulation development. For this compound, a systematic approach to determining its solubility in various solvents is essential.

Theoretical Considerations

The "like dissolves like" principle provides a foundational understanding of solubility. The pyridine ring introduces aromaticity and a degree of polarity, while the amino group can participate in hydrogen bonding. The methyl group is nonpolar, and the large iodine atom contributes to the molecule's polarizability and van der Waals interactions. Based on this structure, we can anticipate moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents. Its solubility in protic solvents will be influenced by the extent of hydrogen bonding.

Experimental Protocol for Solubility Determination

The following isothermal equilibrium method is a robust approach to quantitatively determine the solubility of this compound.

Objective: To determine the saturation solubility in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC method.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation & Analysis A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48h) A->B C Settle and filter supernatant B->C D Dilute and analyze by HPLC C->D E Calculate solubility D->E A Prepare a solution of the compound with constant ionic strength B Adjust to an acidic pH A->B C Titrate with standardized base, recording pH after each addition B->C D Plot pH vs. volume of titrant C->D E Determine pKa from the half-equivalence point D->E

References

Methodological & Application

Application Notes and Protocols: Strategic Functionalization of 4-Iodo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of a vast number of natural products and synthetic drugs.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a privileged scaffold in the design of novel therapeutic agents.[3] Functionalized pyridines are key components in drugs for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[3][4]

4-Iodo-5-methylpyridin-2-amine is a highly versatile and valuable building block for drug discovery and development. Its structure offers multiple points for diversification: the reactive C-I bond at the 4-position is primed for a variety of palladium-catalyzed cross-coupling reactions, the amino group at the 2-position can be functionalized or act as a key pharmacophoric feature, and the methyl group at the 5-position provides steric and electronic influence. The strategic placement of the iodo group makes it particularly susceptible to oxidative addition to a palladium(0) catalyst, often allowing for milder reaction conditions compared to its bromo or chloro analogs.[5]

This comprehensive guide provides detailed application notes and robust protocols for the functionalization of this compound. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reagents, offering field-proven insights to empower researchers in their synthetic endeavors.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct and efficient route to introduce a wide array of molecular complexity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl compounds.[6] The reaction of this compound with various boronic acids or esters allows for the introduction of diverse aryl and heteroaryl substituents.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical, as it modulates the reactivity and stability of the palladium catalyst. For electron-rich substrates like our aminopyridine, bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product ArI Ar-I (this compound) ArI->Oxidative_Addition Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound234.041.01.0234 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(PPh₃)₄1155.560.050.0558 mg
Potassium Phosphate (K₃PO₄)212.272.52.5531 mg
1,4-Dioxane88.11--8 mL
Water (degassed)18.02--2 mL

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture at 90-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Yields for Suzuki-Miyaura Coupling:

The following data is based on yields obtained for the structurally analogous 5-bromo-2-methylpyridin-3-amine and the generally higher reactivity of iodo-pyridines.[8]

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid5-methyl-4-phenylpyridin-2-amine85-95
4-Methylphenylboronic acid5-methyl-4-(p-tolyl)pyridin-2-amine82-92
3-Methoxyphenylboronic acid4-(3-methoxyphenyl)-5-methylpyridin-2-amine80-90
4-Fluorophenylboronic acid4-(4-fluorophenyl)-5-methylpyridin-2-amine88-98

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to Schlenk flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add catalyst and solvents B->C D 4. Heat at 90-95 °C C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool and dilute with Ethyl Acetate E->F G 7. Filter through Celite F->G H 8. Aqueous wash (Water, Brine) G->H I 9. Dry, concentrate H->I J 10. Column Chromatography I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as integral parts of a pharmacophore.

Mechanistic Insight: The Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[10] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[10] The reaction is typically carried out in the presence of an amine base, which serves to neutralize the HX byproduct and also acts as a ligand for the copper.[11]

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound234.041.01.0234 mg
Phenylacetylene102.131.21.2123 µL
PdCl₂(PPh₃)₂701.900.020.0214 mg
Copper(I) Iodide (CuI)190.450.040.047.6 mg
Triethylamine (TEA)101.193.03.0418 µL
Tetrahydrofuran (THF), anhydrous72.11--5 mL

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC. The reaction is typically complete in 4-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.[14]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound234.041.01.0234 mg
Morpholine87.121.21.2105 µL
Pd₂(dba)₃915.720.010.02 (Pd)9.2 mg
Xantphos578.680.030.0317.4 mg
Sodium tert-butoxide (NaOt-Bu)96.101.41.4135 mg
Toluene, anhydrous92.14--5 mL

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Stir for a few minutes, then add the morpholine.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Part 2: Other Key Functionalization Strategies

Beyond the "big three" cross-coupling reactions, other transformations can be strategically employed to functionalize the 4-position of the pyridine ring.

Heck Coupling: Vinylation of the Pyridine Ring

The Mizoroki-Heck reaction allows for the introduction of vinyl groups by coupling the aryl iodide with an alkene.[15] This reaction is valuable for synthesizing precursors to a variety of other functional groups.

Protocol 4: Heck Coupling with Styrene

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound234.041.01.0234 mg
Styrene104.151.51.5172 µL
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.024.5 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.0412.2 mg
Triethylamine (TEA)101.192.02.0279 µL
Acetonitrile (MeCN), anhydrous41.05--5 mL

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous acetonitrile, triethylamine, and styrene.

  • Seal the tube and heat to 80-100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Stille Coupling: Versatile C-C Bond Formation

The Stille coupling utilizes organostannane reagents to form C-C bonds.[16] While the toxicity of tin reagents is a consideration, the reaction is highly versatile and tolerant of many functional groups.[17]

Protocol 5: Stille Coupling with (Tributylstannyl)benzene

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound234.041.01.0234 mg
(Tributylstannyl)benzene367.161.11.1404 mg
Pd(PPh₃)₄1155.560.030.0335 mg
Toluene, anhydrous92.14--5 mL

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene and (tributylstannyl)benzene.

  • Heat the reaction to 110 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with diethyl ether and wash with saturated aqueous KF solution to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group via cyanation opens up a wealth of synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Protocol 6: Palladium-Catalyzed Cyanation

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound234.041.01.0234 mg
Zinc Cyanide (Zn(CN)₂)117.430.61.2 (CN)70 mg
Pd(PPh₃)₄1155.560.050.0558 mg
Dimethylformamide (DMF), anhydrous73.09--5 mL

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.

  • Add anhydrous DMF.

  • Heat the reaction to 80-90 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into a solution of aqueous sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a powerful synthetic intermediate whose full potential can be unlocked through a strategic application of modern synthetic methodologies. The protocols and insights provided in this guide serve as a robust foundation for researchers to efficiently synthesize diverse libraries of novel pyridine derivatives. The high reactivity of the C-I bond, coupled with the directing and activating effects of the amino and methyl groups, makes this scaffold an ideal starting point for the exploration of new chemical space in drug discovery and materials science.

References

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 4-Iodo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, where arylamines are ubiquitous structural motifs. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] This reaction allows for the coupling of a wide array of amines and aryl (pseudo)halides with remarkable functional group tolerance and efficiency.[2]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a specific, and potentially challenging, heterocyclic substrate: 4-Iodo-5-methylpyridin-2-amine . This substrate presents unique considerations for the synthetic chemist:

  • Aryl Iodide Reactivity: While aryl iodides are typically the most reactive electrophiles in cross-coupling, they can also lead to catalyst inhibition through the formation of unreactive palladium-iodide bridged dimers.[3]

  • Heterocyclic Complexity: The presence of a pyridine nitrogen introduces a potential coordination site for the palladium catalyst, which can sequester the metal and impede the catalytic cycle.

  • Existing Amino Group: The free 2-amino group can influence the electronic properties of the pyridine ring and must be considered when selecting coupling partners and reaction conditions.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust starting protocols, optimization guidance, and troubleshooting strategies to ensure successful C-N bond formation.

Part 1: The Catalytic Cycle and Substrate-Specific Considerations

The generally accepted mechanism for the Buchwald-Hartwig amination provides a framework for understanding the critical role of each reaction component.[1][4] The cycle is initiated by the active Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of the pyridine substrate. Subsequent coordination of the incoming amine, deprotonation by a base, and reductive elimination furnishes the desired arylamine product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (L)Pd(II)(Ar)(I) pd0->oa_complex amine_complex Amine Coordination Complex [(L)Pd(II)(Ar)(NHR'R'')]⁺I⁻ oa_complex->amine_complex Amine Coordination amido_complex Palladium Amido Complex (L)Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination catalyst_regen L-Pd(0) catalyst_regen->pd0 Catalyst Regeneration sub_start 4-Iodo-5-methyl- pyridin-2-amine (Ar-I) sub_start->oa_complex Oxidative Addition amine_start Amine (HNR'R'') amine_start->amine_complex base_start Base base_start->amine_complex -HBase⁺I⁻

Caption: Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Expert Insights for this compound:

  • Countering Catalyst Inhibition: The choice of ligand is paramount. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) are essential.[2] These ligands promote rapid reductive elimination, which is often the rate-limiting step, thereby outcompeting the formation of off-cycle, inactive palladium-iodide dimers.[4][5]

  • Managing the Pyridine Nitrogen: The same bulky ligands that accelerate catalysis also create a sterically hindered environment around the palladium center. This steric shield disfavors competitive binding of the pyridine nitrogen, keeping the catalyst "on-cycle" and available for the desired transformation.

Part 2: A Strategic Approach to Reagent Selection

A successful cross-coupling reaction is a well-orchestrated interplay of catalyst, ligand, base, and solvent. The choices below are grounded in extensive literature precedent and are tailored for the specific challenges of the target substrate.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Source G3/G4 Palladacycle Precatalysts (e.g., XPhos Pd G3/G4)These are air- and moisture-stable complexes that provide a reliable source of the active L-Pd(0) catalyst upon activation by the base. They offer superior convenience, reproducibility, and activity compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
Ligand Bulky Biaryl Monophosphines: 1. XPhos: Excellent general ligand for heteroaryl halides.[2][7] 2. RuPhos: Often effective for hindered substrates. 3. BrettPhos: Known for enabling couplings of primary amines and aryl mesylates.[2]These ligands possess the ideal steric and electronic properties to promote fast oxidative addition and reductive elimination while preventing catalyst inhibition and undesired coordination of the pyridine nitrogen.[2]
Base Strong Base: Sodium tert-butoxide (NaOtBu) Weaker Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)NaOtBu is highly effective and generally provides faster reaction rates.[8] However, if the coupling partner contains base-sensitive functional groups (e.g., esters, some protecting groups), a switch to a milder inorganic base like K₃PO₄ is advised to prevent side reactions.[4]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Toluene is often the preferred solvent for aryl iodide couplings as the iodide salts formed as byproducts have poor solubility, which helps drive the reaction forward and minimizes catalyst inhibition.[4][9] Both solvents must be rigorously deoxygenated and dried, as oxygen can deactivate the Pd(0) catalyst.

Part 3: Experimental Protocols

The following protocols provide robust starting points for research and development. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Experimental_Workflow Figure 2: General Experimental Workflow prep 1. Reagent Preparation (Weigh solids, prepare anhydrous solvent) setup 2. Reaction Setup (Add solids to oven-dried flask) prep->setup inert 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar) setup->inert addition 4. Reagent Addition (Add solvent, then liquid amine) inert->addition reaction 5. Reaction (Heat to specified temperature) addition->reaction monitor 6. Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction If incomplete workup 7. Workup (Quench, extract, dry) monitor->workup Upon completion purify 8. Purification (Silica gel chromatography) workup->purify char 9. Characterization (NMR, HRMS) purify->char

Caption: Figure 2: A standardized workflow for the Buchwald-Hartwig protocol.

Protocol A: General Procedure with Sodium tert-Butoxide

This protocol is recommended for most primary and secondary aliphatic and aromatic amines.

Table 1: Reagents for Protocol A (1.0 mmol Scale)

Reagent M.W. Amount (mg) Equivalents Mol (mmol)
This compound 234.04 234 1.0 1.0
Amine Coupling Partner - - 1.2 1.2
XPhos Pd G3 Precatalyst 863.85 17.3 0.02 0.02
XPhos (additional ligand) 476.61 4.8 0.01 0.01
Sodium tert-butoxide (NaOtBu) 96.10 135 1.4 1.4

| Anhydrous Toluene | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (234 mg, 1.0 mmol), the amine coupling partner (1.2 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), additional XPhos ligand (4.8 mg, 0.01 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon (repeat this cycle 3 times).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with water (10 mL) and dilute with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol B: Alternative Procedure with Potassium Phosphate

This protocol is recommended for coupling partners containing base-sensitive functional groups.

Table 2: Reagents for Protocol B (1.0 mmol Scale)

Reagent M.W. Amount (mg) Equivalents Mol (mmol)
This compound 234.04 234 1.0 1.0
Amine Coupling Partner - - 1.5 1.5
RuPhos Pd G3 Precatalyst 874.88 26.2 0.03 0.03
RuPhos (additional ligand) 465.59 7.0 0.015 0.015
Potassium Phosphate (K₃PO₄) 212.27 425 2.0 2.0

| Anhydrous 1,4-Dioxane | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Setup: Follow Step 1 from Protocol A, using the reagents and amounts listed in Table 2. Note that K₃PO₄ should be finely ground before use to maximize surface area.

  • Inerting & Solvent Addition: Follow Steps 2 and 3 from Protocol A, using anhydrous 1,4-dioxane as the solvent.

  • Reaction & Monitoring: Follow Steps 4 and 5 from Protocol A. Reactions with weaker bases may require higher temperatures (e.g., 110 °C) or longer reaction times.

  • Workup & Purification: Follow Steps 6-9 from Protocol A.

Part 4: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A logical approach to troubleshooting is key to overcoming them.

Troubleshooting_Flowchart Figure 3: Troubleshooting Logic Flowchart start Reaction Issue Observed q1 Low or No Conversion? start->q1 cause1 Potential Causes: - Inactive Catalyst - Insufficiently Inert Atmosphere - Poor Reagent Quality q1->cause1 Yes q2 Significant Side Products? q1->q2 No sol1 Solutions: 1. Use fresh precatalyst/ligand. 2. Re-check inerting procedure (degas solvent thoroughly). 3. Use freshly distilled/purchased anhydrous solvent & amine. cause1->sol1 side_dehalo Dehalogenation (Ar-H)? q2->side_dehalo Yes cause_dehalo Cause: β-hydride elimination or hydrolysis. side_dehalo->cause_dehalo Yes side_homo Homocoupling (Ar-Ar)? side_dehalo->side_homo No sol_dehalo Solutions: 1. Ensure base is strictly anhydrous (especially NaOtBu). 2. Use a more sterically hindered ligand (e.g., BrettPhos). cause_dehalo->sol_dehalo cause_homo Cause: Catalyst decomposition or side reactions. side_homo->cause_homo Yes sol_homo Solutions: 1. Lower reaction temperature. 2. Screen different ligands/catalyst loading. cause_homo->sol_homo

Caption: Figure 3: A decision-making flowchart for troubleshooting common issues.

ProblemPotential CauseRecommended Solution
Low or No Conversion 1. Catalyst deactivation by oxygen. 2. Impure or wet reagents/solvent. 3. Insufficient temperature.1. Ensure rigorous deoxygenation of the solvent and proper inert atmosphere technique.[10] 2. Use freshly opened, high-purity reagents and anhydrous grade solvent. 3. Increase reaction temperature in 10 °C increments.
Dehalogenation Product 1. Presence of water, leading to hydrolysis of the aryl-palladium intermediate. 2. For certain amines, β-hydride elimination can be a competitive pathway.[1]1. Use scrupulously dry reagents and solvent. If using K₃PO₄, ensure it is flame-dried under vacuum before use. 2. Switch to a more sterically bulky ligand (e.g., from XPhos to BrettPhos) to disfavor this pathway.
Starting Material Remains 1. Reaction has not reached completion. 2. Catalyst inhibition.1. Increase reaction time. 2. Consider switching to a different ligand/base combination. For aryl iodides, ensure the solvent is toluene to minimize iodide poisoning.[4]

References

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyridines in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][4][5]

The substrate, 4-Iodo-5-methylpyridin-2-amine, is a valuable building block in medicinal chemistry. The pyridine core is a common motif in bioactive molecules, and the amino and methyl substituents can influence the molecule's physicochemical properties and biological activity. The iodo group at the 4-position provides a reactive handle for the introduction of diverse molecular fragments. Specifically, the introduction of an alkynyl moiety via Sonogashira coupling can lead to the synthesis of novel compounds with potential applications as kinase inhibitors, receptor agonists, or other therapeutic agents. This document provides detailed protocols and technical insights for the successful Sonogashira coupling of this compound.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction classically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-I bond of this compound, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.[9] This step is believed to increase the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-5-methylpyridin-2-amine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

A copper-free variant of the Sonogashira coupling has also been developed to circumvent issues like the formation of alkyne homocoupling (Glaser coupling) products.[1][10][11] In these protocols, the base is believed to play a more direct role in the deprotonation and activation of the alkyne for its addition to the palladium center.

Visualizing the Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-I(L₂) pd0->pd_ox Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_cat Cu(I)X cu_alkyne Cu(I)-C≡CR cu_cat->cu_alkyne Deprotonation cu_alkyne->pd_ox To Pd Cycle alkyne H-C≡CR alkyne->cu_alkyne base Base base->cu_alkyne

Recommended Protocols for Sonogashira Coupling of this compound

The presence of the free amino group on the pyridine ring can potentially coordinate to the metal catalysts, influencing the reaction outcome. Therefore, careful selection of ligands and reaction conditions is important. Below are two robust protocols: a classical copper-co-catalyzed method and a copper-free alternative.

Protocol 1: Classical Copper-Co-catalyzed Sonogashira Coupling

This protocol is a reliable starting point and often provides good to excellent yields, particularly due to the high reactivity of the aryl iodide.[12]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (0.5-2 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 1 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Through the septum, add the anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of iodide) via syringe, followed by the amine base (e.g., Et₃N, 2.5 eq).

  • Substrate Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe while stirring.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a concern.[10][11] The choice of a bulky, electron-rich phosphine ligand is often key to success in copper-free systems.[6]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.5-1 mol%)

  • Triphenylphosphine (PPh₃) or a bulky phosphine ligand like XPhos or SPhos (2-4 mol%)

  • A suitable base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane, or Toluene)

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: In a dry, inert-atmosphere glovebox or in a flask under a positive pressure of argon, combine this compound (1.0 eq), the palladium source (e.g., Pd(OAc)₂, 1.5 mol%), the phosphine ligand (e.g., PPh₃, 3 mol%), and the base (e.g., Cs₂CO₃, 2.2 eq).

  • Addition of Solvent and Substrate: Add the anhydrous, degassed solvent (e.g., DMF) followed by the terminal alkyne (1.3 eq).

  • Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Protocols

ParameterProtocol 1: Copper-Co-catalyzedProtocol 2: Copper-Free
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand
Typical Base Et₃N or DIPACs₂CO₃ or K₂CO₃
Solvent THF, DMF, 1,4-dioxaneDMF, 1,4-dioxane, Toluene
Temperature Room Temperature to 60 °C80 °C to 110 °C
Key Advantage Milder conditions, often fasterAvoids alkyne homocoupling
Potential Drawback Risk of Glaser couplingHarsher conditions, may require ligand screening

Experimental Workflow Visualization

Sonogashira_Workflow start Start setup Reaction Setup: - Aryl Iodide - Catalyst(s) - Base (if solid) start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert reagents Add Solvent, Base (if liquid), & Alkyne inert->reagents reaction Stir at Specified Temp. reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated. An increase in temperature or the addition of a small amount of fresh catalyst may be beneficial.

  • Low Yields: The amino group of the substrate can coordinate to the palladium center. The use of bulky phosphine ligands can sometimes mitigate this issue. For the copper-free protocol, screening different bases and solvents may be necessary.

  • Side Products: The primary side product in the copper-co-catalyzed reaction is the homocoupled alkyne (Glaser product). Running the reaction under strict anaerobic conditions is crucial to minimize this. If it remains a problem, switching to the copper-free protocol is recommended.

  • Purification: The resulting alkynyl-aminopyridine products may have some basicity, which can lead to tailing on silica gel chromatography. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can often improve the separation.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of a diverse range of 4-alkynyl-5-methylpyridin-2-amines. Both the classical copper-co-catalyzed and the copper-free protocols offer viable routes, with the choice depending on the specific alkyne coupling partner and the desired reaction conditions. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation in the development of novel molecules for drug discovery and other applications.

References

The Strategic Role of 4-Iodo-5-methylpyridin-2-amine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Core in Modern Crop Protection

The pyridine scaffold is a cornerstone in the development of high-efficacy agrochemicals. Its unique electronic properties and versatile reactivity allow for the creation of molecules with precise biological targets and favorable environmental profiles. Within the vast library of pyridine-based building blocks, halogenated and animated pyridines serve as critical intermediates for introducing diverse functionalities. "4-Iodo-5-methylpyridin-2-amine" and its isomers are exemplary of such pivotal starting materials, offering multiple reactive sites for the construction of complex herbicidal and pesticidal agents. This guide provides an in-depth exploration of the synthetic utility of this class of compounds, with a specific focus on the conceptual pathway to a commercially significant herbicide, Picolinafen.

Picolinafen: A Case Study in Pyridine-Based Herbicide Design

Picolinafen is a selective, post-emergence herbicide used for the control of broad-leaved weeds in cereal crops.[1] Its mode of action involves the inhibition of phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway, leading to the bleaching of susceptible weeds.[2] The chemical structure of Picolinafen, N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide, features a central picolinamide core, which is assembled from key pyridine-based intermediates.[1][3]

The industrial synthesis of Picolinafen hinges on the preparation of the key intermediate, 6-(3-(trifluoromethyl)phenoxy)picolinic acid, which is subsequently coupled with 4-fluoroaniline.[1] While the exact industrial route starting from "this compound" is proprietary, we can delineate a plausible and instructive synthetic strategy based on fundamental organic transformations. This approach highlights the versatility of iodinated aminopyridines in constructing the picolinafen scaffold.

Conceptual Synthetic Pathway to Picolinafen

The journey from a simple substituted pyridine to the complex Picolinafen molecule involves a series of strategic chemical transformations. The following diagram illustrates a conceptual workflow, emphasizing the key reactions where a precursor like this compound could be utilized.

Picolinafen_Synthesis_Pathway A 2-Amino-6-halopyridine (Precursor) B Diazotization & Sandmeyer Reaction A->B  NaNO2, H+  CuCl C 6-Chloropicolinic Acid (Key Intermediate) B->C D Ullmann Condensation (Etherification) C->D E 6-(3-(Trifluoromethyl)phenoxy)picolinic Acid D->E F Amidation (Buchwald-Hartwig or similar) E->F G Picolinafen (Final Product) F->G H 3-(Trifluoromethyl)phenol H->D  Base, Cu catalyst I 4-Fluoroaniline I->F  Coupling agent Experimental_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Etherification cluster_2 Step 3: Amidation A 2-Aminopyridine Dissolution (Acid) B Diazotization (NaNO2, <5°C) A->B C Sandmeyer Reaction (CuCl) B->C D Extraction & Purification C->D E Reactant Mixing (Halopyridine, Phenol, Base, Catalyst) D->E To Next Step F Heating (120-180°C) Under Inert Atmosphere E->F G Acidification & Precipitation F->G H Filtration & Recrystallization G->H I Acid Chloride Formation (SOCl2 or (COCl)2) H->I To Next Step J Coupling with Aniline (Base, 0°C to RT) I->J K Aqueous Work-up J->K L Purification (Recrystallization) K->L

References

Application Notes and Protocols for the Derivatization of 4-Iodo-5-methylpyridin-2-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its value stems from a combination of favorable characteristics: a low molecular weight, the presence of both hydrogen bond donors and acceptors, and the ability to be readily functionalized to explore diverse chemical space.[3] The core structure of 4-Iodo-5-methylpyridin-2-amine presents a particularly attractive starting point for the generation of a focused compound library for biological screening. The iodine atom at the 4-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide range of substituents. The methyl group at the 5-position provides a subtle steric and electronic perturbation that can influence binding affinity and selectivity, while the 2-amino group is a key pharmacophoric feature known to interact with numerous biological targets.[5][6][7]

This guide provides a comprehensive overview of the strategic derivatization of this compound. It details robust and reproducible protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, it offers insights into the design of a screening library based on this scaffold, targeting key protein families implicated in a wide range of diseases, and concludes with a standardized protocol for the preparation of compound plates for high-throughput screening (HTS).

Rationale for Derivatization: Targeting Key Biological Pathways

The derivatization of the this compound core is not an arbitrary exercise. It is a targeted strategy to generate molecules with a high probability of interacting with specific and high-value classes of biological targets. The 2-aminopyridine scaffold has been successfully exploited to develop modulators of several important protein families.

dot graph "Biological_Targets" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Scaffold [label="this compound\nCore Scaffold", pos="0,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinases [label="Kinases\n(CDK, JAK2, MAP4K4, etc.)", pos="-3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; GPCRs [label="G-Protein Coupled Receptors\n(e.g., Chemokine Receptors)", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"]; IonChannels [label="Ion Channels\n(K+, Na+ Channels)", pos="3,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Scaffold -> Kinases [label=" Inhibition of\ncell proliferation"]; Scaffold -> GPCRs [label=" Modulation of\ncell signaling"]; Scaffold -> IonChannels [label=" Regulation of\nneuronal excitability"]; }

Figure 1: Key biological target classes for derivatives of the 2-aminopyridine scaffold.

Kinase Inhibitors: A significant number of clinically approved and investigational kinase inhibitors incorporate the 2-aminopyridine motif.[1][2][6][7] This scaffold is adept at forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. By systematically varying the substituent at the 4-position of our core molecule, we can explore interactions with the solvent-exposed region of the kinase, thereby tuning potency and selectivity. Targets of interest include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Mitogen-Activated Protein Kinases (MAPKs), all of which are central to cancer and inflammatory diseases.[1][2][6]

G-Protein Coupled Receptor (GPCR) Modulators: GPCRs are the largest family of cell surface receptors and are the targets of a substantial portion of modern medicines.[8][9][10] The 2-aminopyridine scaffold can be found in ligands for various GPCRs, including chemokine receptors, which play a critical role in inflammation and cancer metastasis.[11][12] Derivatization at the 4-position can introduce moieties that interact with the diverse extracellular loops or transmembrane domains of these receptors.

Ion Channel Modulators: Ion channels are fundamental to the function of excitable cells, such as neurons and cardiomyocytes.[13][14][15][16] Aminopyridines, most notably 4-aminopyridine, are known blockers of voltage-gated potassium channels.[13][15][16][17] By creating a library of analogues of this compound, we can explore the structure-activity relationships for the modulation of various ion channels, with potential applications in neurological disorders and cardiovascular diseases.

Derivatization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, offering a modular and efficient approach to library synthesis. The following protocols are optimized for this specific substrate, drawing upon established methodologies for similar iodo- and bromo-pyridines.[18][19][20][21]

dot graph "Derivatization_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"];

Start [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura\n(Aryl/Heteroaryl Boronic Acids)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira\n(Terminal Alkynes)", fillcolor="#FBBC05", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig\n(Amines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Library [label="Diverse Compound Library", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Suzuki; Start -> Sonogashira; Start -> Buchwald; Suzuki -> Library; Sonogashira -> Library; Buchwald -> Library; }

Figure 2: Palladium-catalyzed cross-coupling strategies for derivatizing the core scaffold.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and a wide variety of aryl and heteroaryl boronic acids or esters.[19][22] This allows for the introduction of diverse aromatic systems, which can probe various pockets in a biological target.

Materials:

ReagentSupplierPurpose
This compoundSynchem[23]Starting Material
Aryl/Heteroaryl Boronic AcidCommercial SourceCoupling Partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercial SourcePalladium Catalyst
K₂CO₃ or K₃PO₄Commercial SourceBase
1,4-DioxaneCommercial SourceSolvent
WaterIn-houseCo-solvent
Anhydrous Na₂SO₄ or MgSO₄Commercial SourceDrying Agent
Ethyl AcetateCommercial SourceExtraction Solvent
BrineIn-houseAqueous Wash
Silica GelCommercial SourceChromatographic Stationary Phase

Step-by-Step Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv.).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The reaction concentration should be approximately 0.1 M with respect to the starting material.

  • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the introduction of alkyne functionalities, which can act as rigid linkers or as precursors for further transformations.[24] This reaction is invaluable for creating linear extensions from the pyridine core.

Materials:

ReagentSupplierPurpose
This compoundSynchem[23]Starting Material
Terminal AlkyneCommercial SourceCoupling Partner
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)Commercial SourcePalladium Catalyst
CuI (Copper(I) iodide)Commercial SourceCo-catalyst
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Commercial SourceBase and Solvent
Anhydrous Toluene or DMFCommercial SourceSolvent (optional)
Anhydrous Na₂SO₄ or MgSO₄Commercial SourceDrying Agent
Ethyl AcetateCommercial SourceExtraction Solvent
Saturated NH₄Cl solutionIn-houseAqueous Wash
Silica GelCommercial SourceChromatographic Stationary Phase

Step-by-Step Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous triethylamine (or a mixture of toluene and triethylamine).

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[25][26][27] This is particularly useful for generating derivatives that can mimic peptide bonds or act as hydrogen bond donors/acceptors.

Materials:

ReagentSupplierPurpose
This compoundSynchem[23]Starting Material
Primary or Secondary AmineCommercial SourceCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Commercial SourcePalladium Pre-catalyst
Xantphos or BINAPCommercial SourceLigand
NaOtBu (Sodium tert-butoxide) or Cs₂CO₃Commercial SourceBase
Anhydrous Toluene or DioxaneCommercial SourceSolvent
Anhydrous Na₂SO₄ or MgSO₄Commercial SourceDrying Agent
Ethyl AcetateCommercial SourceExtraction Solvent
Water and BrineIn-houseAqueous Washes
Silica GelCommercial SourceChromatographic Stationary Phase

Step-by-Step Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.08 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Library Design and Preparation for Biological Screening

The goal of derivatizing this compound is to create a library of compounds that systematically explores the chemical space around the core scaffold.

Library Design Principles:

  • Diversity-Oriented Synthesis: Select a diverse set of building blocks for each coupling reaction. For Suzuki coupling, include electron-rich, electron-poor, and sterically diverse aryl and heteroaryl boronic acids. For Sonogashira coupling, use alkynes with varying chain lengths and terminal functional groups. For Buchwald-Hartwig amination, incorporate a range of primary and secondary amines, including cyclic and acyclic examples.

  • Physicochemical Properties: Aim for derivatives that adhere to general drug-likeness guidelines (e.g., Lipinski's Rule of Five) to enhance their potential for biological activity and favorable pharmacokinetic properties.

  • Scaffold Hopping: Consider introducing building blocks that are known bioisosteres of common pharmacophoric groups to increase the probability of hitting a biological target.

Protocol 4: Preparation of Compound Plates for High-Throughput Screening

Once the library of derivatives has been synthesized and characterized, the compounds need to be prepared in a format suitable for HTS.

Materials:

ItemDescription
96-well or 384-well microplatesFor compound storage and assay execution.
DMSO (Dimethyl sulfoxide), anhydrousHigh-purity solvent for dissolving compounds.
Automated liquid handler or multichannel pipetteFor accurate and precise dispensing of small volumes.
Plate sealerTo prevent evaporation and contamination.

Step-by-Step Procedure:

  • Primary Stock Solution Preparation: Accurately weigh each purified derivative and dissolve it in anhydrous DMSO to a standard high concentration, typically 10 mM. Ensure complete dissolution.

  • Mother Plate Preparation: Using an automated liquid handler or a calibrated multichannel pipette, transfer the primary stock solutions into a 96-well or 384-well "mother plate". This plate will contain the library at the high stock concentration.

  • Daughter Plate Preparation: Create "daughter plates" or "assay-ready plates" by diluting the compounds from the mother plate to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer or cell culture medium. It is common to perform a serial dilution to test compounds at multiple concentrations.

  • Control Wells: Include appropriate controls on each plate:

    • Negative Controls: Wells containing only DMSO and assay buffer/media (vehicle control).

    • Positive Controls: Wells containing a known active compound for the specific assay.

  • Plate Sealing and Storage: Seal the plates with adhesive or heat seals to prevent evaporation and contamination. Store the plates at -20 °C or -80 °C until they are used for screening.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of compound libraries for biological screening. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and scalable methods for its derivatization. By strategically selecting coupling partners, researchers can create focused libraries of novel compounds with a high potential to modulate the activity of key biological targets such as kinases, GPCRs, and ion channels. The systematic approach to library synthesis, coupled with standardized plate preparation for HTS, provides a robust platform for the discovery of new chemical probes and potential therapeutic leads.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Iodo-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key pyridine intermediate. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the electrophilic iodination of the starting material, 5-methylpyridin-2-amine. This reaction typically employs an iodine source, often in the presence of a catalyst or an activating agent, to facilitate the regioselective addition of iodine to the pyridine ring.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields in this synthesis are a frequent issue and can often be attributed to one or more of the following factors:

  • Suboptimal Reagent Choice: The reactivity of the iodinating agent is critical. Molecular iodine (I₂) alone is a weak electrophile and often requires an activator.[1]

  • Poor Regioselectivity: The pyridine ring has multiple positions where iodination can occur. The amino and methyl groups direct the substitution, but side products, such as 3-iodo-5-methylpyridin-2-amine, can form, consuming starting material and lowering the yield of the desired isomer.

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or deactivation of the iodinating species.

  • Product Degradation: The product, this compound, may be unstable under the reaction or workup conditions, leading to the formation of tars or other impurities.

  • Difficult Purification: Co-eluting isomers or persistent impurities can lead to loss of product during isolation and purification steps.

Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?

A3: Besides unreacted starting material, the most common side products are other iodinated isomers of 5-methylpyridin-2-amine. The primary competing isomer is typically 3-iodo-5-methylpyridin-2-amine. Depending on the reaction conditions, di-iodinated products could also form, although this is less common if the stoichiometry is controlled.

Q4: Is there a preferred iodinating agent for this synthesis?

A4: While various iodinating agents can be used, a combination of molecular iodine (I₂) with an activating agent is often effective. Alternatives like Iodine Monochloride (ICl) can also be employed, but may require careful control of stoichiometry and temperature to manage reactivity and prevent over-iodination.[2] For electron-rich systems like aminopyridines, milder conditions are often preferable.

II. Troubleshooting Guide: Low Yield and Purity Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted 5-methylpyridin-2-amine after the expected reaction time, consider the following troubleshooting steps.

Causality Analysis: The electrophilic iodination of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 3 and 5 positions. However, the nitrogen in the ring is a deactivating feature. Successful iodination relies on a sufficiently reactive electrophilic iodine species ("I+") to overcome the activation barrier.

Troubleshooting Workflow: Low Conversion

Caption: Workflow for troubleshooting low starting material conversion.

Recommended Protocols & Actions:

  • Enhance Electrophilicity of Iodine: Molecular iodine (I₂) is often not electrophilic enough on its own.[1]

    • Protocol 1: In-situ Generation of Electrophilic Iodine: Combine molecular iodine with an oxidizing agent. A common method involves using silver salts like silver nitrate (AgNO₃) or silver sulfate (Ag₂SO₄), which act as Lewis acids to generate a more reactive iodinating species.[3]

      • Step 1: Dissolve 5-methylpyridin-2-amine in a suitable solvent (e.g., acetonitrile, methanol).

      • Step 2: Add 1.0-1.2 equivalents of molecular iodine (I₂).

      • Step 3: Add 1.0-1.5 equivalents of a silver salt (e.g., AgNO₃) and stir at room temperature or with gentle heating.

      • Step 4: Monitor the reaction progress by TLC or LC-MS. The formation of a silver iodide precipitate is an indicator of reaction progress.

  • Solvent and Temperature Optimization:

    • The choice of solvent can influence the reaction rate. Protic solvents like acetic acid or sulfuric acid can sometimes enhance the reactivity of the iodinating agent but may also lead to side reactions. Aprotic solvents like dichloromethane (DCM) or acetonitrile are also commonly used.[4]

    • Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate, but should be done cautiously to avoid degradation and reduce selectivity.

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

The formation of the undesired 3-iodo isomer is a common challenge. The directing effects of the amino and methyl groups must be carefully managed.

Causality Analysis: The -NH₂ group is a strong ortho-, para-director, while the -CH₃ group is a weaker ortho-, para-director. In 5-methylpyridin-2-amine, this leads to activation of the 3 and 4 positions. The electronic and steric environment dictates the final ratio of isomers.

Logical Relationship: Directing Group Effects

G cluster_0 5-methylpyridin-2-amine cluster_1 Directing Effects cluster_2 Potential Iodination Sites Start 5-methylpyridin-2-amine NH2 2-Amino Group (Strong Activator, o,p-director) Start->NH2 CH3 5-Methyl Group (Weak Activator, o,p-director) Start->CH3 Pos4 Position 4 (Desired Product) NH2->Pos4 para to -NH₂ Pos3 Position 3 (Side Product) NH2->Pos3 ortho to -NH₂ CH3->Pos4 ortho to -CH₃

References

Technical Support Center: Purification of 4-Iodo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Iodo-5-methylpyridin-2-amine (CAS: 1227581-81-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical pharmaceutical intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve optimal purity and yield.

Troubleshooting Guide

This section addresses specific, common challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Issue 1: Poor Separation and/or Low Recovery During Silica Gel Chromatography

Question: My crude this compound is streaking badly on the silica column, and the final recovery is significantly lower than expected. What is causing this, and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like aminopyridines on standard silica gel. The root cause is the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica. This leads to irreversible adsorption, tailing, and in some cases, on-column degradation.

Causality Explained: The lone pair of electrons on the pyridine and amine nitrogens acts as a Lewis base, interacting strongly with the acidic protons of the silica surface. This causes a portion of your compound to "stick" to the stationary phase, resulting in poor peak shape (streaking/tailing) and reduced recovery.

Experimental Protocol: Optimized Flash Chromatography for Basic Compounds

This protocol is designed to mitigate acidic interactions and improve separation.

  • Stationary Phase Pre-treatment (Deactivation):

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane).

    • Add 0.5-1% triethylamine (TEA) by volume to the slurry. For example, for every 100 mL of solvent, add 0.5 to 1 mL of TEA.

    • Gently stir the slurry for 15-20 minutes. The TEA will preferentially bind to the acidic silanol sites, effectively "shielding" your compound from these interactions.[1][2]

    • Pack the column using this neutralized slurry.

  • Mobile Phase Selection & Modification:

    • Always add the same percentage of TEA (0.5-1%) to your mobile phase solvents (both polar and non-polar). This maintains the deactivation of the silica throughout the run.

    • Develop a suitable solvent system using TLC, remembering to add TEA to the TLC mobile phase. A common starting point for aminopyridines is a gradient of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM).

    • Aim for a retention factor (Rf) of approximately 0.25-0.35 for your product to ensure good separation.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase (or just the non-polar component like DCM).

    • Alternatively, for less soluble compounds, perform a "dry load." Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully apply the resulting free-flowing powder to the top of the column bed.

Data Presentation: Recommended Solvent Systems

PolarityNon-Polar SolventPolar SolventModifierTypical Ratio (v/v)
Low to MediumHexanes / HeptaneEthyl Acetate0.5-1% TEA90:10 to 50:50
Medium to HighDichloromethane (DCM)Ethyl Acetate0.5-1% TEA95:5 to 70:30
HighDichloromethane (DCM)Methanol (MeOH)0.5-1% TEA99:1 to 90:10

Visualization: Purification Strategy Workflow

cluster_c Chromatography Path cluster_r Recrystallization Path start Crude Product (this compound) check_purity Assess Purity & Impurity Profile (TLC, LC-MS, NMR) start->check_purity decision Is the major impurity significantly different in polarity? check_purity->decision chrom Flash Column Chromatography decision->chrom Yes recryst Recrystallization decision->recryst No / Unsure add_tea Add 0.5-1% TEA to mobile phase and silica slurry chrom->add_tea run_col Run Gradient Elution add_tea->run_col collect Collect & Combine Fractions run_col->collect final_product Pure Product (>99%) collect->final_product solvent_screen Solvent Screen (e.g., Ethanol, IPA, Toluene) recryst->solvent_screen dissolve Dissolve in min. hot solvent solvent_screen->dissolve cool Cool slowly to crystallize dissolve->cool cool->final_product

Caption: Decision workflow for selecting a primary purification method.

Issue 2: Product Appears as a Yellow or Brown Solid After Synthesis

Question: My isolated this compound is a brownish solid, but some suppliers list it as a yellow powder. Does this indicate impurity, and can it be fixed?

Answer: Yes, a significant brown discoloration often points to the presence of trace impurities, likely from oxidation or residual reagents from the iodination step. Aromatic amines, in general, are susceptible to air and light-induced oxidation, which forms highly colored minor byproducts.

Troubleshooting Steps:

  • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.

    • Dissolve the discolored product in a suitable hot solvent (one intended for recrystallization, like ethanol or isopropanol).

    • Add a small amount of activated carbon (typically 1-2% by weight of your compound). Caution: Add carbon slowly to a hot solution to avoid bumping.

    • Keep the solution hot and stir for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. The filtrate should be significantly lighter in color.

    • Proceed with crystallization by allowing the filtrate to cool slowly.

  • Storage: To prevent re-oxidation, store the purified, dry product in a dark container (amber vial) under an inert atmosphere (nitrogen or argon).[3][4]

Issue 3: Difficulty Achieving Sharp Crystals During Recrystallization

Question: I'm trying to recrystallize my product, but it either "oils out" or crashes out as a fine powder with low purity. How do I find the right conditions?

Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. A fine powder suggests rapid, uncontrolled precipitation, which traps impurities. The key is a systematic solvent screen and controlled cooling.

Protocol: Systematic Recrystallization Solvent Screening
  • Solubility Testing:

    • Place ~20-30 mg of your compound into several small test tubes.

    • Add a single solvent to each tube dropwise at room temperature. Test a range of solvents: polar protic (Ethanol, Isopropanol), polar aprotic (Acetone, Ethyl Acetate), and non-polar (Toluene, Heptane).

    • Ideal Scenario: The compound should be sparingly soluble or insoluble at room temperature but fully soluble when heated.

    • If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., DCM or MeOH) and add a "poor" anti-solvent (in which it is insoluble, e.g., hexanes or water) dropwise at an elevated temperature until turbidity persists. Clarify with a drop of the good solvent and then cool.

  • Controlled Cooling:

    • Once dissolved in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, undisturbed. Do not place it directly in an ice bath.

    • Slow cooling encourages the formation of larger, more ordered (and thus purer) crystals.

    • Once crystals have formed at room temperature, you can then place the flask in an ice bath or refrigerator to maximize yield.

  • Consider Salt Formation: For stubborn amines, converting them to a crystalline salt can dramatically improve purification.

    • Dissolve the crude amine in a solvent like ethyl acetate or isopropanol.

    • Add one equivalent of an organic acid like oxalic acid or a solution of HCl in ether.[3][5]

    • The resulting salt will often precipitate with high purity and can be filtered off. The free base can be regenerated later if needed by dissolving the salt in water and adding a base (e.g., NaHCO₃) to extract the pure amine.

Visualization: Troubleshooting HPLC Peak Tailing

cluster_solutions Mitigation Strategies start HPLC Analysis Shows Peak Tailing cause Primary Cause: Analyte interaction with acidic residual silanols start->cause sol1 Add Competing Base (e.g., 0.1% TEA) to mobile phase cause->sol1 Shields silanols sol2 Lower Mobile Phase pH (e.g., pH 2.5-3 with TFA/Formic Acid) cause->sol2 Protonates silanols sol3 Use a Modern Column (End-capped, low-metal silica) cause->sol3 Fewer active sites sol4 Change Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) cause->sol4 Alters interaction mechanism result Improved Peak Shape (Symmetrical Peak) sol1->result sol2->result sol3->result sol4->result

Caption: Decision tree for resolving peak tailing in HPLC analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: The compound is typically a yellow to brown crystalline powder.[6] Key properties are summarized below.

PropertyValueSource
CAS Number 1227581-81-8[7]
Molecular Formula C₆H₇IN₂[6][7]
Molecular Weight 234.04 g/mol [6][7]
Appearance Yellow to brown powder[6]
Melting Point ~115-119 °C[6]
Boiling Point (Predicted) 316.0 ± 42.0 °C[7]
Solubility Soluble in lower alcohols, DMF; slightly soluble in aliphatic hydrocarbons.

Q2: What are the most likely impurities in my sample?

A2: Impurities can originate from the starting materials or from side reactions. Common impurities to watch for include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include the non-iodinated precursor, 2-amino-5-methylpyridine.

  • Regioisomers: Iodination might occur at other positions on the pyridine ring, leading to isomeric impurities.

  • Over-iodinated Species: Di-iodinated byproducts may form under harsh reaction conditions.

  • Homologues of Pyridine: If the starting pyridine was not pure, impurities like picolines and lutidines could carry through the synthesis.[4]

Q3: How should I properly store purified this compound?

A3: To ensure long-term stability and prevent degradation:

  • Protect from Light: Store in an amber or opaque vial.

  • Protect from Air: Aromatic amines can oxidize. Store under an inert atmosphere of argon or nitrogen.

  • Keep Cool and Dry: Store in a refrigerator (0-8 °C) or freezer, tightly sealed to prevent moisture absorption.[6]

Q4: What are the primary safety hazards associated with this compound?

A4: While a specific Material Safety Data Sheet (MSDS) should always be consulted, compounds in this class (aminopyridines) are generally considered toxic if swallowed, inhaled, or in contact with skin.[8] They can cause skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Iodination of 5-Methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the iodination of 5-methylpyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The following sections provide in-depth troubleshooting advice, address frequently asked questions, and offer a validated experimental protocol to help you optimize your reaction outcomes and mitigate common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My reaction is producing a significant amount of a di-iodinated byproduct. How can I improve selectivity for the mono-iodinated product?

Answer: This is the most common side reaction and arises from the high activation of the pyridine ring by the C2-amino and C5-methyl groups. Once the first iodine atom is attached at the C3 position, the ring may still be sufficiently activated to undergo a second electrophilic substitution, typically at the C5 position, leading to 2-amino-3,5-diiodo-5-methylpyridine.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Excess Iodinating Reagent Le Châtelier's principle dictates that excess reactant will push the reaction forward. Even a small excess can lead to the formation of the di-iodinated species.Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the iodinating agent. Ensure accurate weighing and complete transfer of reagents.
High Reaction Temperature Increased thermal energy raises the reaction rate indiscriminately, reducing the kinetic preference for the initial, faster mono-iodination over the subsequent, slower di-iodination.Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. This enhances kinetic control and favors the desired product.
High Reagent Reactivity Potent iodinating systems, such as molecular iodine with a strong oxidant, generate a high concentration of the electrophilic iodine species, increasing the likelihood of over-iodination.Switch to a milder, more controllable iodinating agent. N-Iodosuccinimide (NIS) is an excellent alternative that offers milder reaction conditions and often higher selectivity.[1][2]
Rapid Reagent Addition Adding the iodinating agent too quickly creates localized areas of high concentration, promoting the di-iodination side reaction before the reagent can disperse throughout the solution.Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes). This maintains a low, steady concentration of the electrophile.

Question 2: My reaction mixture turns dark brown or black, resulting in a low yield of intractable tar. What is causing this decomposition?

Answer: The formation of tar indicates product or starting material degradation. Aminopyridines can be sensitive to harsh reaction conditions, particularly strong acids and oxidants, which can lead to polymerization or decomposition pathways.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Strongly Acidic Conditions While acid can catalyze the reaction by activating the iodinating agent, strong, stoichiometric acids (e.g., concentrated H₂SO₄) can protonate the pyridine nitrogen, further deactivating the ring and potentially promoting side reactions or degradation.[3]If using an acid catalyst (e.g., with NIS), opt for a catalytic amount of a milder acid like trifluoroacetic acid (TFA).[2] Alternatively, reactions with I₂ can be run with a weak base like NaHCO₃ to neutralize the HI byproduct, which can prevent acid-catalyzed decomposition.[4]
Oxidative Degradation Some iodination methods use strong oxidizing agents (e.g., H₂O₂, nitric acid) to generate the electrophilic iodine species in situ.[5] The amino group is susceptible to oxidation, which can lead to complex side products and tar formation.Avoid harsh oxidants. Electrophilic iodinating agents like NIS or iodine monochloride (ICl) do not require an external oxidant and provide a cleaner reaction profile.
Product Instability Iodinated aromatic amines can be sensitive to light and heat. Prolonged reaction times at elevated temperatures or exposure to UV light during workup can cause the product to decompose.Conduct the reaction at or below room temperature. Protect the reaction vessel from light by wrapping it in aluminum foil. Minimize the duration of the workup and purification steps.

Question 3: I am consistently recovering unreacted starting material, even after extended reaction times. How can I drive the reaction to completion?

Answer: Low conversion suggests that the activation energy barrier for the reaction is not being overcome. This is typically due to insufficient electrophilicity of the iodinating agent or deactivation of the substrate.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Insufficient Reagent Electrophilicity Molecular iodine (I₂) by itself is a weak electrophile and often requires an activator (an oxidant or a Lewis acid) to iodinate even activated rings effectively.[6][7]If using I₂, add an activator. A common method is to use an oxidizing agent like H₂O₂.[5] A more controlled approach is to use NIS in conjunction with a catalytic amount of an acid (e.g., TFA), which protonates the succinimide carbonyl, making the N-I bond more polarized and the iodine more electrophilic.[2]
Deactivation of the Pyridine Ring The pyridine nitrogen is an electron-withdrawing group that deactivates the ring towards electrophilic substitution.[8] While the amino and methyl groups are activating, their effect may not be sufficient with a very mild iodinating system.Use a more powerful iodinating system. Systems like NIS/TFA or bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) in the presence of an acid are highly effective for less reactive substrates.[9]
Poor Reagent Quality Iodinating agents can degrade over time. NIS is light-sensitive, and I₂ can sublime. Using old or improperly stored reagents will result in lower reactivity.Use fresh, high-purity reagents. Store NIS in a dark, sealed container. Verify the quality of your starting materials before beginning the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the iodination of 5-methylpyridin-2-amine and why? The primary site of iodination is the C3 position. This is governed by the principles of electrophilic aromatic substitution on a substituted pyridine ring. The C2-amino group is a powerful activating and ortho-, para-directing group. The C3 position is ortho to the amino group, and the C5 position is para. However, the C5 position is already occupied by a methyl group. Therefore, the strong activating effect of the amino group directs the incoming electrophile to the C3 position.

Q2: Can the amino group itself react with the iodinating agent? Yes, the lone pair on the amino nitrogen can act as a nucleophile and attack the electrophilic iodine, forming an N-iodo intermediate. These N-iodoamides or N-iodoamines are generally unstable.[10] They can sometimes act as iodine donors themselves or decompose. While this is a possible side reaction, it is typically reversible or a transient step, with C-iodination being the thermodynamically favored outcome.

Q3: What are the best practices for the workup and purification of the product, 2-amino-3-iodo-5-methylpyridine? Given the potential instability of iodinated aminopyridines, a careful workup is crucial.

  • Quench Excess Iodine: After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining electrophilic iodine, which will decolorize the solution from brown/yellow to colorless.

  • Neutralize Acid: If an acid catalyst was used, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove it.

  • Purification: Flash column chromatography on silica gel is a common method. However, acidic silica can sometimes cause degradation. If this is observed, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, using basic alumina as the stationary phase can be beneficial for sensitive amine products.[11]

Visualizing the Reaction Pathways

The following diagrams illustrate the key transformations discussed.

cluster_0 Reaction Pathways SM 5-Methylpyridin-2-amine P1 2-Amino-3-iodo-5-methylpyridine (Desired Product) SM->P1 + [I+] (1 equiv) P2 2-Amino-3,5-diiodo-5-methylpyridine (Side Product) P1->P2 + [I+] (Excess) Start Low Yield or Impure Product Prob1 Di-iodination Observed? Start->Prob1 Prob2 Tar/Decomposition? Start->Prob2 Prob3 Low Conversion? Start->Prob3 Sol1a ↓ Stoichiometry Prob1->Sol1a Yes Sol2a Avoid Strong Acid Prob2->Sol2a Yes Sol3a Use Activator (e.g., TFA) Prob3->Sol3a Yes Sol1b ↓ Temperature Sol1a->Sol1b Sol1c Use Milder Reagent (NIS) Sol1b->Sol1c Sol2b Protect from Light Sol2a->Sol2b Sol2c Use Milder Conditions Sol2b->Sol2c Sol3b Use More Reactive Iodinating Agent Sol3a->Sol3b Sol3c Check Reagent Quality Sol3b->Sol3c

References

Deiodination of "4-Iodo-5-methylpyridin-2-amine" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deiodination of 4-Iodo-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and ensure the success of your experiments.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the deiodination of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Question 1: My deiodination reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can often be traced back to the catalyst system or reaction conditions. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Integrity:

  • Palladium Catalyst Activity: Palladium catalysts, especially on carbon support (Pd/C), can lose activity over time or due to improper storage.[1] Ensure you are using a fresh batch of catalyst. If you suspect the catalyst is old, consider purchasing a new supply. For homogeneous catalysts like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere to prevent oxidation.

  • Phosphine Ligand Oxidation: If you are using a phosphine ligand, it is crucial to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as they are susceptible to oxidation by air.[2] Oxidized phosphine ligands (phosphine oxides) will not coordinate to the palladium center, leading to catalyst deactivation.[2] The appearance of palladium black is a visual indicator of catalyst decomposition.[2]

  • Ligand-to-Palladium Ratio: The stoichiometry of your ligand to the palladium precursor is critical. An incorrect ratio can lead to the formation of inactive palladium species.[2] For many cross-coupling and dehalogenation reactions, a ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point, but this may require optimization.

2. Reaction Conditions:

  • Solvent Degassing: Dissolved oxygen in your solvent can readily oxidize the active Pd(0) catalyst. It is imperative to thoroughly degas your solvent before use. Common degassing methods include sparging with an inert gas (argon or nitrogen), freeze-pump-thaw cycles, or boiling and cooling under an inert atmosphere.[2]

  • Temperature Optimization: While many deiodination reactions proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can lead to catalyst decomposition or unwanted side reactions.[2] If your reaction is sluggish at room temperature, try incrementally increasing the temperature (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Inadequate Mixing: In heterogeneous reactions using Pd/C, efficient stirring is necessary to ensure proper contact between the substrate, catalyst, and hydrogen source. If the reaction mixture is not well-agitated, the reaction rate will be significantly slower.

3. Hydrogen Source/Hydride Source:

  • Gas Delivery (for H₂): If using hydrogen gas, ensure there are no leaks in your system and that the gas is being effectively delivered to the reaction mixture. A hydrogen balloon is a common and convenient setup for lab-scale reactions.

  • Hydride Source Decomposition: If using a chemical hydride source like sodium borohydride (NaBH₄) or a formate salt (e.g., sodium formate), ensure it is fresh. These reagents can decompose upon storage, especially if exposed to moisture.

Question 2: My reaction is producing a significant amount of palladium black. What does this mean and how can I prevent it?

Answer:

The formation of palladium black is a clear sign of catalyst decomposition.[2] The catalytically active species is typically a soluble, low-ligated Pd(0) complex. When this complex is unstable, the palladium atoms aggregate to form insoluble and catalytically inactive palladium metal (palladium black).

Causes and Solutions:

  • Insufficient Ligand: The primary role of the phosphine ligand is to stabilize the Pd(0) center and prevent aggregation. If the concentration of the free ligand is too low, the palladium nanoparticles will coalesce.

    • Solution: Increase the ligand-to-palladium ratio. A common starting point is 2-4 equivalents of ligand per equivalent of palladium.

  • Ligand Oxidation: As mentioned previously, oxidized phosphine ligands are ineffective at stabilizing the palladium catalyst.

    • Solution: Handle all phosphine ligands under a strict inert atmosphere.[2]

  • High Temperature: Excessive heat can accelerate the rate of catalyst decomposition.

    • Solution: Run the reaction at the lowest effective temperature. If heating is necessary, do so gradually and monitor for the formation of palladium black.

  • Incorrect Solvent: The choice of solvent can influence the stability of the catalytic complex.

    • Solution: Screen different solvents. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices for palladium-catalyzed reactions.

Question 3: I am observing incomplete deiodination, with both starting material and product present even after extended reaction times. How can I drive the reaction to completion?

Answer:

Incomplete conversion, or a stalled reaction, suggests that the catalyst has become deactivated or that the reaction has reached equilibrium under the current conditions.

Troubleshooting Steps:

  • Re-evaluate Catalyst Loading: It's possible that the initial catalyst loading was insufficient for the scale of your reaction. While catalytic amounts are required, too little catalyst can lead to a slow or incomplete reaction. Try increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).

  • "Topping Up" the Catalyst: If the reaction has stalled, you can try adding a fresh portion of the catalyst (and ligand, if applicable) to the reaction mixture. This can often restart the catalytic cycle.

  • Check for Inhibitors: Certain functional groups or impurities in your starting material or solvent can act as catalyst poisons. For instance, sulfur-containing compounds can strongly coordinate to palladium and inhibit its catalytic activity. Ensure your starting material is pure and your solvent is of high quality.

  • Optimize the Base: In many palladium-catalyzed dehalogenations, a base is required to neutralize the HX acid that is formed.[3] If the base is not strong enough or is not present in sufficient quantity, the reaction may slow down or stop as the reaction mixture becomes acidic. Common bases for these reactions include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). Ensure you are using at least one equivalent of base, and consider using a stronger base if necessary.

Question 4: How can I effectively monitor the progress of my deiodination reaction?

Answer:

Careful reaction monitoring is crucial for determining the optimal reaction time and for troubleshooting any issues that may arise.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product. Co-spotting the reaction mixture with your starting material is essential for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides both separation (LC) and mass identification (MS) of the components in your reaction mixture. This allows you to confirm the presence of your desired product and identify any potential byproducts.

  • Gas Chromatography (GC): For volatile compounds, GC can be an excellent method for monitoring reaction progress and determining the relative ratios of starting material, product, and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. This is particularly useful for quantitative analysis of the reaction mixture.

A non-radioactive colorimetric assay based on the Sandell-Kolthoff reaction can also be adapted to monitor deiodination by quantifying the released iodide.[4][5]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the deiodination of this compound.

What is the general mechanism for palladium-catalyzed deiodination?

The generally accepted mechanism for palladium-catalyzed dehalogenation involves a catalytic cycle with three main steps:[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) intermediate.[3][6]

  • Hydride Transfer: A hydride (H⁻) is transferred to the Pd(II) complex. The source of the hydride can be hydrogen gas (H₂), a formate salt, or another hydrogen donor.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the deiodinated product (5-methylpyridin-2-amine) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

.dot

Palladium-Catalyzed Deiodination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Hydride Source (H-) Hydride Source (H-) Hydride Source (H-)->Pd(II) Intermediate Hydride Transfer Reductive Elimination->Pd(0)L2 Catalyst Regeneration 5-methylpyridin-2-amine 5-methylpyridin-2-amine Reductive Elimination->5-methylpyridin-2-amine

Caption: Catalytic cycle for palladium-catalyzed deiodination.

What are some common palladium catalysts and reaction conditions for deiodination?

A variety of palladium catalysts and reaction conditions can be employed for deiodination. The optimal choice will depend on the specific substrate and the desired reaction scale.

Catalyst SystemHydrogen/Hydride SourceBaseSolventTypical Temperature
Pd/C (5-10%)H₂ (balloon or Parr shaker)Et₃N, DIPEAMethanol, Ethanol, Ethyl AcetateRoom Temperature - 50 °C
Pd(PPh₃)₄NaBH₄, HCOOH/Et₃N-THF, Dioxane, DMFRoom Temperature - 80 °C
Pd(OAc)₂ / Phosphine LigandH₂ or Formate SaltK₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF50 - 100 °C

This table provides general guidelines. Optimization of each parameter is recommended for a specific reaction.

How do I purify the final product, 5-methylpyridin-2-amine?

The purification of 5-methylpyridin-2-amine will depend on the scale of the reaction and the nature of any impurities.

  • Extraction: After the reaction is complete, a standard aqueous workup is often the first step. The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove any remaining water-soluble impurities.

  • Column Chromatography: If the crude product contains impurities with similar polarity, column chromatography on silica gel is an effective purification method. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.

  • Recrystallization: If the product is a solid and is of reasonable purity after extraction, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

  • Distillation: If the product is a liquid, distillation under reduced pressure can be used for purification, provided it is thermally stable.

What safety precautions should I take when running this reaction?

As with any chemical reaction, it is essential to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Handling of Reagents:

    • Palladium Catalysts: Palladium catalysts, particularly Pd/C, can be pyrophoric, especially when dry and exposed to air.[1] Handle with care, and do not allow the dry powder to come into contact with flammable solvents in the presence of air.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[2] Some phosphines are also toxic and should be handled with appropriate care.[7]

    • Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources near your reaction setup.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9]

III. Experimental Protocols

General Procedure for Palladium on Carbon (Pd/C) Catalyzed Deiodination

This protocol provides a general starting point for the deiodination of this compound using Pd/C and hydrogen gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., methanol or ethanol, approximately 0.1 M concentration).

  • Base Addition: Add a base such as triethylamine (1.1 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) to the reaction mixture.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

.dot

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Add Substrate Add Substrate Add Solvent Add Solvent Add Substrate->Add Solvent Add Base Add Base Add Solvent->Add Base Add Catalyst Add Catalyst Add Base->Add Catalyst Hydrogenation Hydrogenation Add Catalyst->Hydrogenation Monitoring Monitoring Hydrogenation->Monitoring Filtration Filtration Monitoring->Filtration Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification

Caption: General workflow for Pd/C catalyzed deiodination.

IV. References

  • Milyas, A. et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Che, C. et al. (2021). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: --INVALID-LINK--

  • Jana, R. et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

  • Renko, K. et al. (2016). Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. Endocrinology. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. BenchChem.

  • Beger, J. et al. (2022). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. Available at: --INVALID-LINK--

  • Honrel. (2025). Precautions for Using Palladium Carbon Catalyst. Honrel. Available at: --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. NCBI Bookshelf. Available at: --INVALID-LINK--

  • Renko, K. et al. (2022). Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. PMC. Available at: --INVALID-LINK--

  • GOV.UK. (2021). Phosphine - Incident management. GOV.UK. Available at: --INVALID-LINK--

  • SIFCO ASC. (2017). SAFETY DATA SHEET PALLADIUM. SIFCO ASC.

  • Cislak, F. E., & Kranzfelder, A. L. (1948). U.S. Patent No. 2,456,379. Washington, DC: U.S. Patent and Trademark Office.

  • Lautenschlager, H. J., & Etzbach, K. H. (1993). EP Patent No. 0569701A1. Munich, Germany: European Patent Office.

  • Marques, C. A., Selva, M., & Tundo, P. (1993). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry, 58(20), 5780-5785.

  • Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. r/Chempros.

References

Preventing homocoupling in reactions with "4-Iodo-5-methylpyridin-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Iodo-5-methylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block in cross-coupling reactions. The inherent reactivity of this substituted iodopyridine presents unique challenges, most notably the propensity for undesired homocoupling side reactions. This document provides in-depth, mechanistically grounded troubleshooting advice and validated protocols to help you achieve optimal yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant problem with this compound?

Homocoupling is a common side reaction in palladium- or copper-catalyzed cross-coupling reactions where the starting aryl halide (in this case, this compound) reacts with itself to form a symmetrical biaryl dimer. This is particularly prevalent in reactions like Suzuki, Sonogashira, and Ullmann couplings.[1][2]

The issue arises because the same catalyst that activates the C-I bond for the desired cross-coupling can also facilitate the dimerization of two molecules of the iodopyridine. This not only consumes your starting material and reduces the yield of the desired product but also introduces a significant purification challenge, as the resulting dimer often has similar chromatographic properties to the target molecule. The electron-rich nature of the aminopyridine ring system can further influence the rates of the competing reaction pathways.

Q2: I'm observing a significant amount of a dimeric byproduct in my Sonogashira reaction. What is happening?

This is a classic case of alkyne homocoupling, often referred to as Glaser or Hay coupling.[3][4] This side reaction is the oxidative dimerization of your terminal alkyne to form a 1,3-diyne. It is primarily mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[5][6][7] The mechanism involves the formation of a copper acetylide, which then undergoes oxidation and dimerization.[8][9] While your this compound is not directly involved in this specific dimerization, the conditions of the Sonogashira reaction are highly conducive to it if not properly controlled.

Q3: My Suzuki reaction is giving me a complex mixture, including what appears to be a homocoupled product of my boronic acid. How can I prevent this?

The homocoupling of boronic acids in Suzuki-Miyaura reactions is a well-documented side reaction.[10] It is often promoted by the presence of Pd(II) species and oxygen.[11][12] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must first be reduced to the catalytically active Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, generating the symmetrical biaryl and Pd(0).[10] Rigorous exclusion of oxygen is critical to suppress this pathway.[11][12]

Troubleshooting Guide: Reaction-Specific Issues

Issue 1: Persistent Homocoupling in Suzuki-Miyaura Reactions

You're attempting to couple this compound with an arylboronic acid, but consistently isolate the 5,5'-dimethyl-[4,4'-bipyridine]-2,2'-diamine byproduct.

The catalytic cycle of the Suzuki-Miyaura reaction requires Pd(0). If Pd(II) species are present, either from the precatalyst or from oxidation of Pd(0) by residual air, they can stoichiometrically couple two molecules of the boronic acid or, in some cases, facilitate the homocoupling of the aryl iodide.[10][11] The base also plays a crucial role; its interaction with the boronic acid and the palladium complex can influence the rates of the desired transmetalation versus undesired side reactions.[13][14][15]

Suzuki_Homocoupling

StrategyRationale
Rigorous Degassing Minimizes O₂ which can oxidize Pd(0) to Pd(II), a key species in promoting homocoupling.[11][12]
Use of Pd(0) Precatalysts Bypasses the need for in-situ reduction of Pd(II), which can be a source of homocoupling.[10]
Addition of a Mild Reductant A small amount of a mild reductant can "scavenge" any Pd(II) species, keeping the palladium in its active Pd(0) state.[11]
Ligand Optimization Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, favoring the cross-coupling pathway.[10]

Optimized Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times. For process scale, a subsurface nitrogen sparge of the solvent is highly effective.[11]

  • Reagent Addition: Under a positive pressure of argon, add a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated. Purify the crude product by column chromatography.

Issue 2: Minimizing Glaser (Alkyne) Homocoupling in Sonogashira Reactions

You are performing a Sonogashira coupling and the major byproduct is the 1,3-diyne derived from your terminal alkyne.

The copper(I) co-catalyst in the Sonogashira reaction is essential for the deprotonation and activation of the terminal alkyne. However, it also catalyzes the oxidative dimerization of the resulting copper acetylide intermediate, especially in the presence of oxygen.[5][7][16]

Sonogashira_Pathways

StrategyRationale
Strictly Anaerobic Conditions Oxygen is the terminal oxidant for Glaser coupling. Its rigorous exclusion is the most critical factor.[6][7]
Copper-Free Conditions Eliminates the catalyst responsible for the homocoupling pathway. This may require more active palladium catalysts or higher temperatures.[17]
Slow Addition of Alkyne Keeps the instantaneous concentration of the alkyne and its copper acetylide intermediate low, disfavoring the bimolecular homocoupling reaction.[6][17]
Use of H₂ Atmosphere A diluted hydrogen atmosphere (e.g., H₂/N₂) has been shown to suppress homocoupling without interfering with the main reaction.[18]
Reduce Copper Loading High concentrations of CuI can accelerate homocoupling. Use the minimum effective amount.[7]

Optimized Protocol for Copper-Free Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask with a stir bar, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly degas by performing three to five vacuum-argon backfill cycles.

  • Reagent Addition: Under a positive argon flow, add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

  • Substrate Addition: Add the terminal alkyne (1.1 - 1.5 equiv.) to the mixture. For particularly problematic substrates, slow addition via syringe pump over several hours is recommended.[6]

  • Reaction: Heat the reaction to an appropriate temperature (often 50-80 °C for copper-free systems) and monitor by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction, filter off any amine salts, and concentrate the filtrate. Purify the residue via standard methods.

Issue 3: Byproducts in Buchwald-Hartwig Amination

When attempting to couple an amine with this compound, you observe hydrodehalogenation (replacement of iodine with hydrogen) and poor conversion.

The Buchwald-Hartwig amination involves a delicate balance between several steps in its catalytic cycle.[19] An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, especially if the amine partner has β-hydrogens.[19] However, with aryl amines, a more common issue is slow reductive elimination. If the desired C-N bond formation is slow, competing decomposition pathways or hydrodehalogenation can occur. The choice of ligand and base is paramount. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step.[20][21] The base must be strong enough to deprotonate the amine but not so strong as to cause degradation of the substrate or catalyst.[20]

Buchwald_Troubleshooting

Optimized Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strong counterflow of argon, add a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the appropriate phosphine ligand if not using a precatalyst, and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction's progress carefully.

  • Work-up: After cooling, quench the reaction by adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the organic phase, and concentrate. Purify by chromatography or crystallization.

References

Improving the regioselectivity of "4-Iodo-5-methylpyridin-2-amine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-5-methylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile pyridine building block. Here, we consolidate field-proven insights, detailed troubleshooting protocols, and foundational chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which position on this compound is expected to react?

A1: The reaction will occur with exceptionally high regioselectivity at the C4 position . The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to a Pd(0) catalyst than any of the carbon-hydrogen (C-H) bonds on the pyridine ring or the nitrogen-hydrogen (N-H) bonds of the amino group. The established order of reactivity for halogens in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl, making the iodo-substituent the exclusive site of reaction under standard conditions.[1]

Q2: For electrophilic aromatic substitution (EAS) reactions like nitration or halogenation, what is the predicted major regioisomer?

A2: The major product will be the result of substitution at the C3 position . The regioselectivity is governed by the combined electronic and steric effects of the substituents:

  • 2-Amino Group: This is a powerful activating, ortho, para-directing group. It strongly activates the C3 (ortho) and C5 (para) positions towards electrophilic attack.

  • 5-Methyl Group: This is a weakly activating, ortho, para-directing group. It also activates the C4 and C6 positions.

  • Pyridine Nitrogen: The ring nitrogen is strongly deactivating and acts as a meta-director, disfavoring substitution at the C2, C4, and C6 positions.

  • Combined Effect: The 2-amino group's directing effect is dominant. Since the C5 position is already occupied by the methyl group, the electrophile will be directed to the C3 position.

Q3: Can the 2-amino group interfere with the desired reaction?

A3: Yes, the 2-amino group can present two main challenges. In cross-coupling reactions, it can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] This is typically overcome by the judicious choice of ligands. In electrophilic aromatic substitution, the amino group can react with the electrophile (e.g., protonation or reaction with the nitronium ion), deactivating the ring system.[3] In such cases, protection of the amino group (e.g., as an acetamide) may be necessary.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most reliable methods for the regioselective functionalization of this compound at the C4 position. However, issues such as low yield, catalyst deactivation, or side product formation can arise.

Logical Troubleshooting Workflow

G start Low or No Conversion catalyst Issue: Catalyst Inactivity start->catalyst Check Catalyst System reagents Issue: Reagent Quality start->reagents Verify Reagent Integrity conditions Issue: Suboptimal Conditions start->conditions Review Reaction Parameters side_reactions Side Product Observed: (e.g., Dehalogenation, Homocoupling) start->side_reactions sol_catalyst1 Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) to prevent amine coordination. catalyst->sol_catalyst1 Solution 1: Change Ligand sol_catalyst2 Use air-stable Pd(II) pre-catalysts (e.g., Pd-PEPPSI-IPr) for consistent activity. catalyst->sol_catalyst2 Solution 2: Use Pre-catalyst sol_reagents1 Ensure solvents are anhydrous and thoroughly degassed to prevent catalyst oxidation. reagents->sol_reagents1 Solution 1: Degas Solvents sol_reagents2 Use a fresh, anhydrous base. K3PO4 or Cs2CO3 are often effective. reagents->sol_reagents2 Solution 2: Check Base sol_conditions1 Increase temperature incrementally (e.g., 80°C to 110°C). Monitor for decomposition. conditions->sol_conditions1 Solution 1: Adjust Temperature sol_conditions2 Screen solvents like 1,4-Dioxane, Toluene, or DMF. conditions->sol_conditions2 Solution 2: Solvent Choice sol_side1 High catalyst loading can promote homocoupling. Reduce to 1-2 mol %. side_reactions->sol_side1 Solution 1: Lower Catalyst Loading sol_side2 Ensure a strict inert atmosphere (Argon or N2) to prevent protodeiodination. side_reactions->sol_side2 Solution 2: Check Atmosphere

Caption: Troubleshooting workflow for cross-coupling reactions.

Guideline Experimental Protocols

The following protocols are adapted from highly analogous systems and serve as a robust starting point for your experiments.[4][5][6]

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5%)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)90-95
Sonogashira PdCl₂(PPh₃)₂ (2%)-Et₃N (3.0)THF or DMF50-80
Buchwald-Hartwig Pd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (2.0)Toluene110

Detailed Protocol: Suzuki-Miyaura Coupling

This procedure is for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon is preferred). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously at 90-95 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)

As predicted, EAS will occur at the C3 position. However, the high reactivity of the aminopyridine ring can lead to challenges.

Common Issues and Solutions

Issue 1: Reaction with the 2-Amino Group

  • Symptom: Formation of N-substituted byproducts (e.g., nitramines in nitration) or reaction failure due to protonation of the amino group by strong acids.[3]

  • Solution: Protect the Amino Group. Before performing the EAS reaction, protect the 2-amino group as an acetamide. This is readily achieved by reacting the starting material with acetic anhydride. The acetamido group is still an ortho, para-director but is less activating, leading to a more controlled reaction. The protecting group can be removed under acidic or basic conditions post-reaction.

Issue 2: Over-reaction or Decomposition

  • Symptom: Formation of multiple substitution products or a complex mixture of unidentifiable byproducts. The aminopyridine ring is highly activated and can be sensitive to harsh reaction conditions.

  • Solution: Use Milder Reagents and Conditions.

    • Halogenation: Use N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) at or below room temperature instead of Br₂ or I₂.[7]

    • Nitration: Use milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) instead of a mixture of concentrated nitric and sulfuric acids.[8]

Logical Decision Workflow for EAS

Caption: Decision workflow for electrophilic aromatic substitution.

References

Validation & Comparative

Comparative analysis of halopyridines in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

<A Comparative Analysis of Halopyridines in Suzuki Coupling: A Guide for Researchers

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the synthesis of biaryl and hetero-biaryl structures has profoundly influenced the landscape of drug discovery and materials science.[1][2] Pyridine-containing molecules are of particular importance, as the pyridine motif is a prevalent scaffold in a vast number of pharmaceuticals.[3]

This guide provides a comparative analysis of halopyridines (I, Br, Cl, F) as substrates in the Suzuki coupling. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide a nuanced, field-proven perspective. We will explore the theoretical underpinnings of their reactivity, compare their performance using experimental data, and discuss the critical, real-world factors that guide the selection of the optimal halopyridine for a given synthetic challenge. This document is designed for researchers, scientists, and drug development professionals seeking to make informed, strategic decisions in their synthetic endeavors.

Theoretical Background: Understanding Reactivity Trends

The choice of halogen on the pyridine ring is a critical parameter that dictates the reaction conditions required for a successful Suzuki coupling. The reactivity trend is governed primarily by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the kinetics of the rate-determining oxidative addition step.[4]

The Primacy of Oxidative Addition

The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the halopyridine to a low-valent palladium(0) complex.[5][6] This step, often the slowest in the cycle, involves the cleavage of the C-X bond and the formation of a Pd(II) intermediate.[5][7] The ease of this step is inversely correlated with the strength of the C-X bond.[4]

The general reactivity order for halogens in Suzuki coupling is: I > Br > Cl >> F [4][5]

This trend directly reflects the C-X bond dissociation energies: C-I bonds are the longest and weakest, making them the most susceptible to cleavage by the Pd(0) catalyst, while C-F bonds are exceptionally strong and generally unreactive under standard Suzuki conditions.[4][8]

Influence of Nitrogen Position and Ring Electronics

The position of both the halogen and the nitrogen atom within the pyridine ring significantly modulates reactivity. The electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, facilitates oxidative addition compared to a corresponding halobenzene. However, the nitrogen's lone pair can also act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalysis.[9][10]

Generally, the reactivity of halopyridines follows the order: 4-halopyridine ≈ 2-halopyridine > 3-halopyridine .[3][11] The C2 and C4 positions are more electron-deficient, rendering the attached halogen more susceptible to oxidative addition. Conversely, the C3 position is less activated.[11]

A Halogen-by-Halogen Comparative Analysis

Iodopyridines: The Highly Reactive Precursor
  • Advantages: Due to the weak C-I bond, iodopyridines are the most reactive halopyridines. They readily undergo Suzuki coupling under mild conditions, often at lower temperatures and with lower catalyst loadings. This high reactivity can be crucial when dealing with sensitive functional groups or complex molecules.

  • Disadvantages: The primary drawbacks of iodopyridines are their higher cost and lower commercial availability compared to their bromo and chloro counterparts. They are also less stable and can be prone to side reactions, such as homocoupling.

Bromopyridines: The Reliable Workhorse
  • Advantages: Bromopyridines represent the "gold standard" for many Suzuki applications. They offer a robust balance of reactivity, stability, and cost. A vast array of bromopyridine building blocks are commercially available, and a wealth of literature precedent exists, simplifying reaction optimization.[12]

  • Disadvantages: While generally reliable, coupling of bromopyridines can sometimes be sluggish, especially with sterically hindered or electron-rich coupling partners, necessitating higher temperatures or more active catalysts than iodopyridines.

Chloropyridines: The Economical Challenge
  • Advantages: The primary driver for using chloropyridines is economic. Chloroaromatics are significantly cheaper and more widely available than their bromo and iodo analogs, making them highly attractive for large-scale industrial synthesis.[9]

  • Disadvantages: The strength of the C-Cl bond presents a significant activation barrier for oxidative addition.[4][13] Standard Suzuki catalysts (e.g., those with triphenylphosphine ligands) are often ineffective. Successful coupling of chloropyridines requires specialized, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[13] These advanced catalysts can add to the overall cost and may require more stringent inert atmosphere techniques.

Fluoropyridines: The Inert Spectator

Fluoropyridines are generally considered unreactive in Suzuki cross-coupling reactions due to the immense strength of the C-F bond.[4] Their use is typically reserved for instances where the fluorine atom is intended to remain in the final product for its unique electronic properties in medicinal chemistry.

Data-Driven Comparison

To provide a quantitative perspective, the following table summarizes typical reaction outcomes for the Suzuki coupling of different 2-halopyridines with phenylboronic acid. Note that these are representative conditions and yields can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent used.

HalopyridineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Citation(s)
2-IodopyridinePd(PPh₃)₄ (2%)K₂CO₃Toluene/H₂O801~95%[14]
2-BromopyridinePd₂(dba)₃ (1.5%) / SPhos (3%)K₃PO₄1,4-Dioxane10012~90%[15]
2-ChloropyridinePd(OAc)₂ (2%) / XPhos (4%)K₃PO₄t-BuOH11024~85%[10]
2-Chloropyridine(NHC)Pd(cinn)Cl (0.5%)NaHCO₃H₂O1001~92%[13]

This table is a synthesis of typical results and conditions reported in the literature. Exact conditions should be optimized for each specific reaction.

The data clearly illustrates the reactivity trend. Iodopyridines react under mild conditions with standard catalysts. Bromopyridines require slightly more forcing conditions, while chloropyridines necessitate highly active, specialized catalyst systems to achieve comparable yields.[10][13][14][15]

Experimental Protocols

To ensure the practical applicability of this guide, here are detailed, step-by-step protocols for the Suzuki coupling of representative halopyridines.

Protocol 1: Suzuki Coupling of 2-Bromopyridine (A Workhorse Example)

This protocol is a general method adaptable for many bromopyridine substrates.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: To the solid mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-Chloropyridine (An Advanced Application)

This protocol employs a highly active catalyst system necessary for C-Cl bond activation.[13]

  • Reagent Preparation: In a microwave vial with a magnetic stir bar, combine 2-chloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), and sodium bicarbonate (NaHCO₃, 3.0 equiv).

  • Catalyst Addition: Add the N-heterocyclic carbene (NHC) palladium complex (e.g., (6-Dipp)Pd(cinn)Cl, 0.5 mol%).

  • Solvent Addition: Add deionized water (to a concentration of ~0.2 M).

  • Reaction: Seal the vial and heat in a microwave reactor to 100 °C for 1 hour with stirring.

  • Workup: After cooling, extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the desired product.

Visualization of Concepts

Suzuki Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura coupling, highlighting the critical Oxidative Addition step where the halopyridine enters the cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OAP Oxidative Addition Product Pd0->OAP Oxidative Addition (Rate-Determining) TP Transmetalation Product OAP->TP Transmetalation TP->Pd0 Reductive Elimination Product Pyr-R TP->Product Halopyridine Pyr-X (I, Br, Cl) Halopyridine->OAP BoronicAcid R-B(OH)₂ BoronicAcid->TP Base Base Base->TP

Caption: The Suzuki-Miyaura Catalytic Cycle.

Decision Workflow for Halopyridine Selection

This workflow provides a logical process for selecting the appropriate halopyridine based on key project constraints and goals.

Halopyridine_Selection Start Start: Project Requirements Cost Is Cost a Primary Driver? Start->Cost Scale Large Scale Synthesis? Cost->Scale Yes Sensitivity Are Substrates Sensitive? Cost->Sensitivity No UseCl Use Chloropyridine (Requires specialized catalysts) Scale->UseCl Yes UseBr Use Bromopyridine (Good balance of cost/reactivity) Scale->UseBr No Sensitivity->UseBr No UseI Use Iodopyridine (Mild conditions, high cost) Sensitivity->UseI Yes

Caption: Decision workflow for selecting a halopyridine.

Practical Considerations and Conclusion

The choice between iodo-, bromo-, and chloropyridines is not merely academic; it is a strategic decision with significant implications for cost, scalability, and synthetic efficiency.

  • For early-stage drug discovery , where speed and reliability are paramount and material cost is less of a concern, bromopyridines are often the default choice.[16][17] Iodopyridines are reserved for particularly challenging couplings where mild conditions are essential to preserve complex molecular architecture.

  • For process development and large-scale manufacturing , the economic advantage of chloropyridines is undeniable.[9] The initial investment in developing a robust catalytic system for a C-Cl activation is often offset by the substantial savings in raw material costs over the lifetime of a product.[18]

References

A Researcher's Guide to the Bioisosteric Replacement of Iodine in 4-Iodo-5-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. One of the most powerful tools in the medicinal chemist's arsenal is bioisosteric replacement, a strategy that involves substituting one atom or group of atoms for another with similar physical or chemical properties to enhance biological activity or mitigate undesirable characteristics. This guide provides an in-depth comparison of bioisosteric replacements for the iodine atom in "4-Iodo-5-methylpyridin-2-amine" derivatives. We will delve into the rationale for this substitution, explore various bioisosteric alternatives, and provide supporting experimental data and protocols to guide researchers in this critical aspect of drug development.

Introduction: The Rationale for Replacing Iodine

The "this compound" scaffold is a valuable starting point for the development of various therapeutic agents. The iodine atom, while useful for its role in synthetic transformations and potential for halogen bonding, often presents challenges in drug development.[1] Aryl iodides can be susceptible to in vivo deiodination, leading to metabolic instability.[2] Furthermore, concerns about potential toxicity and off-target effects associated with iodine-containing compounds necessitate the exploration of bioisosteric replacements.[3][4]

Bioisosterism, a concept first introduced by Irving Langmuir, aims to create new molecules with similar biological properties to a parent compound by exchanging atoms or groups with alternatives that are broadly similar in size, shape, and electronic configuration.[5][6] The goal is to optimize physicochemical properties, pharmacokinetics, and toxicological profiles while maintaining or improving the desired biological activity.[5][7]

This guide will focus on the practical application of bioisosteric replacement for the iodine atom in this compound derivatives, providing a comparative analysis of various alternatives.

The Physicochemical Profile of Iodine and Its Bioisosteric Mimics

The iodine atom possesses a unique set of properties that must be considered when selecting a suitable bioisostere. It is the largest and least electronegative of the stable halogens, with a relatively weak carbon-iodine bond.[8] These characteristics influence its role in molecular interactions and its metabolic fate.

When considering bioisosteric replacements, it is crucial to match key physicochemical parameters to maintain the desired biological activity. The following table summarizes the properties of iodine and some of its common bioisosteres.

Bioisosterevan der Waals Radius (Å)Electronegativity (Pauling Scale)Lipophilicity (π)Key Features
Iodine (I) 1.982.661.12Halogen bonding potential, metabolic liability.
Cyano (-CN) ~1.602.55 (for C)-0.57Strong dipole, hydrogen bond acceptor.
Trifluoromethyl (-CF3) ~2.443.98 (for F)0.88Electron-withdrawing, metabolically stable.[6]
Methylsulfone (-SO2CH3) ~2.502.58 (for S)-1.26Hydrogen bond acceptor, polar.
Acetylene (-C≡CH) ~1.702.55 (for C)0.65Linear geometry, can act as a weak H-bond donor.

This table provides a general comparison; specific values may vary depending on the molecular context.

Comparative Analysis of Bioisosteric Replacements

The choice of a bioisostere for the iodine atom in "this compound" derivatives will depend on the specific goals of the drug design program. Below is a comparison of several common replacements, highlighting their potential advantages and disadvantages.

Cyano Group (-CN)

The cyano group is a non-classical bioisostere of iodine that can mimic some of its electronic properties.[6]

  • Advantages:

    • Similar size and linearity to the C-I bond.

    • Can act as a hydrogen bond acceptor, potentially forming new interactions with the target protein.

    • Generally improves metabolic stability compared to aryl iodides.

  • Disadvantages:

    • Significantly more polar than iodine, which can alter solubility and cell permeability.

    • Potential for in vivo metabolism to toxic cyanide ions, although this is often a minor pathway for aryl nitriles.

Trifluoromethyl Group (-CF3)

The trifluoromethyl group is a popular bioisostere for halogens due to its strong electron-withdrawing nature and metabolic stability.[6]

  • Advantages:

    • Highly resistant to metabolic oxidation.[9]

    • Can improve binding affinity through favorable interactions with the target.

    • Increases lipophilicity, which can enhance membrane permeability.

  • Disadvantages:

    • Larger than an iodine atom, potentially causing steric clashes.

    • Can significantly alter the electronic properties of the pyridine ring.

Methylsulfonyl Group (-SO2CH3)

The methylsulfonyl group is a polar, non-ionizable group that can serve as a bioisostere for iodine.

  • Advantages:

    • Can act as a strong hydrogen bond acceptor.

    • Improves aqueous solubility.

    • Generally metabolically stable.

  • Disadvantages:

    • Significantly increases polarity, which may decrease cell permeability.

    • Larger and has a different geometry compared to iodine.

Acetylene Group (-C≡CH)

The terminal acetylene group offers a more structurally similar replacement for the iodine atom.

  • Advantages:

    • Maintains a linear geometry similar to the C-I bond.

    • Can participate in π-stacking interactions and act as a weak hydrogen bond donor.

    • Provides a synthetic handle for further functionalization.

  • Disadvantages:

    • Can be susceptible to metabolic oxidation.

    • Potential for off-target interactions.

Experimental Data: A Head-to-Head Comparison

To provide a clearer understanding of the impact of bioisosteric replacement, the following table summarizes hypothetical comparative data for a series of "4-Substituted-5-methylpyridin-2-amine" derivatives targeting a model kinase.

CompoundSubstituent (R)IC50 (nM)Metabolic Stability (t1/2, HLM, min)Caco-2 Permeability (Papp, 10^-6 cm/s)
1 -I501510.2
2 -CN75455.8
3 -CF340>12015.5
4 -SO2CH3120902.1
5 -C≡CH60258.9

HLM: Human Liver Microsomes. This data is illustrative and not from a specific study.

Interpretation of the Data:

  • The iodinated parent compound (1) shows good potency but suffers from poor metabolic stability.

  • The cyano derivative (2) demonstrates improved metabolic stability but a slight decrease in potency and reduced permeability, likely due to increased polarity.

  • The trifluoromethyl analog (3) exhibits the best overall profile with enhanced potency, excellent metabolic stability, and increased permeability.

  • The methylsulfonyl compound (4) has significantly improved metabolic stability but at the cost of potency and permeability, highlighting the impact of its high polarity.

  • The acetylene derivative (5) shows comparable potency to the parent compound with slightly improved metabolic stability.

Synthetic Protocols

The synthesis of these bioisosteric derivatives can be achieved through various established synthetic routes. Below are representative protocols for the introduction of the cyano and trifluoromethyl groups.

Synthesis of 4-Cyano-5-methylpyridin-2-amine

This protocol outlines a typical palladium-catalyzed cyanation reaction starting from the iodo-precursor.

Workflow Diagram:

Synthesis_Cyano Start This compound Reaction Palladium-Catalyzed Cyanation Start->Reaction Reagents Zn(CN)2, Pd(PPh3)4, DMF Reagents->Reaction Product 4-Cyano-5-methylpyridin-2-amine Reaction->Product

Caption: Palladium-catalyzed synthesis of the cyano derivative.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture at 90 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-Cyano-5-methylpyridin-2-amine.

Synthesis of 4-Trifluoromethyl-5-methylpyridin-2-amine

This protocol describes a copper-mediated trifluoromethylation reaction.

Workflow Diagram:

Synthesis_CF3 Start This compound Reaction Copper-Mediated Trifluoromethylation Start->Reaction Reagents TMSCF3, CuI, KF, NMP Reagents->Reaction Product 4-Trifluoromethyl-5-methylpyridin-2-amine Reaction->Product

Caption: Copper-mediated synthesis of the trifluoromethyl derivative.

Step-by-Step Protocol:

  • In a sealed tube, combine this compound (1.0 eq), (trifluoromethyl)trimethylsilane (TMSCF3, 2.0 eq), copper(I) iodide (1.5 eq), and potassium fluoride (2.0 eq).

  • Add anhydrous N-methyl-2-pyrrolidone (NMP) and seal the tube.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield 4-Trifluoromethyl-5-methylpyridin-2-amine.

Conclusion and Future Perspectives

The bioisosteric replacement of iodine in "this compound" derivatives is a powerful strategy to optimize drug-like properties. As demonstrated, different bioisosteres can have a profound impact on potency, metabolic stability, and permeability. The trifluoromethyl group often emerges as a superior replacement for iodine, offering significant improvements in metabolic stability without compromising, and sometimes even enhancing, biological activity. However, the optimal choice of a bioisostere is highly dependent on the specific biological target and the desired physicochemical properties of the final compound.

Future work in this area will likely focus on the exploration of novel, more sophisticated bioisosteres that can more closely mimic the subtle electronic and steric properties of iodine while overcoming its inherent liabilities. The continued development of efficient and versatile synthetic methodologies will be crucial to enable the rapid exploration of a wider range of bioisosteric replacements, ultimately accelerating the drug discovery process.

References

A Definitive Guide to the Structural Elucidation of 4-Iodo-5-methylpyridin-2-amine via Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Pyridine derivatives, in particular, are a critical class of heterocycles that form the backbone of numerous therapeutic agents and functional materials.[1] This guide provides an in-depth, practical comparison of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the complete structural validation of 4-Iodo-5-methylpyridin-2-amine, a polysubstituted pyridine with potential applications in drug discovery.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a self-validating framework for spectral interpretation, ensuring researchers, scientists, and drug development professionals can apply these principles to their own work with confidence.

The Analytical Challenge: Positional Isomerism in Substituted Pyridines

The synthesis of highly substituted pyridines can often yield a mixture of positional isomers.[1] Distinguishing between these isomers is a non-trivial task that requires a sophisticated analytical approach. For this compound, the key challenge lies in definitively confirming the precise location of the iodo, methyl, and amino groups on the pyridine ring. While techniques like mass spectrometry can confirm the elemental composition, only a detailed NMR analysis can reveal the atom-to-atom connectivity that defines the molecule's unique structure.

Experimental Rationale and Workflow

To achieve a comprehensive structural assignment, a suite of NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they offer a complete and unambiguous picture of the molecule.

Our analytical workflow is as follows:

  • ¹H NMR: To identify all proton environments and their scalar couplings.

  • ¹³C NMR & DEPT-135: To identify all carbon environments and distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (one-bond C-H correlations).[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two- to four-bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.[2][3][4]

Below is a graphical representation of this workflow.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_interpretation Structural Elucidation H1 ¹H NMR (Proton Environments & J-Coupling) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹J C-H Correlations) H1->HSQC HMBC HMBC (ⁿJ C-H Correlations, n=2,3) H1->HMBC Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C & DEPT-135 NMR (Carbon Environments & Multiplicity) C13->HSQC C13->HMBC C13->Fragments COSY->Fragments HSQC->Fragments Connectivity Assemble Fragments via Long-Range Correlations HMBC->Connectivity Fragments->Connectivity Structure Propose & Confirm Final Structure Connectivity->Structure

Caption: Workflow for NMR-based structural elucidation.

Data Analysis and Structural Confirmation

For this guide, a hypothetical yet realistic dataset for this compound dissolved in DMSO-d₆ is presented. The interpretation of this data will serve as a practical example of the analytical process.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
Assignment¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)DEPT-135
H36.25s1H108.5CH
H67.80s1H150.2CH
NH₂5.80s (br)2H--
CH₃2.15s3H17.8CH₃
C2---159.0C
C4---85.0C
C5---128.0C

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Step-by-Step Spectral Interpretation

1. Analysis of ¹H NMR Data:

  • The spectrum shows two distinct signals in the aromatic region at 7.80 ppm and 6.25 ppm, each integrating to one proton. Their singlet nature indicates they are not adjacent to any other protons on the ring.

  • A broad singlet at 5.80 ppm, integrating to two protons, is characteristic of an amino (-NH₂) group.

  • A singlet at 2.15 ppm, integrating to three protons, is indicative of a methyl (-CH₃) group.

2. Analysis of ¹³C and DEPT-135 NMR Data:

  • The ¹³C spectrum displays five signals for the pyridine ring and one for the methyl group, consistent with the proposed structure.

  • The DEPT-135 experiment confirms the presence of one CH₃ group (positive signal at 17.8 ppm) and two CH groups (positive signals at 150.2 ppm and 108.5 ppm). The signals at 159.0, 128.0, and 85.0 ppm are absent in the DEPT-135 spectrum, confirming they are quaternary carbons (C).

3. COSY Analysis:

  • The COSY spectrum would show no cross-peaks between the aromatic protons (H3 and H6), confirming their lack of scalar coupling and supporting their isolated positions on the pyridine ring.[2] This is a crucial piece of evidence against isomers where these protons would be adjacent.

4. HSQC Analysis: Connecting Protons to Carbons

The HSQC experiment directly links each proton to its attached carbon, allowing for unambiguous assignment.[5][6]

  • The proton at 7.80 ppm correlates to the carbon at 150.2 ppm.

  • The proton at 6.25 ppm correlates to the carbon at 108.5 ppm.

  • The methyl protons at 2.15 ppm correlate to the carbon at 17.8 ppm.

This allows us to definitively assign these proton-carbon pairs: C6-H6, C3-H3, and the methyl group.

Caption: HSQC one-bond correlation summary.

5. HMBC Analysis: Assembling the Final Structure

The HMBC spectrum is the key to connecting the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away.[2][3]

  • H3 (δ 6.25): This proton is expected to show correlations to C2, C4, and C5. The observation of cross-peaks to the quaternary carbons at 159.0 ppm (C2), 85.0 ppm (C4), and 128.0 ppm (C5) is critical. The correlation to C5 also links H3 to the methyl- and iodo-bearing part of the ring.

  • H6 (δ 7.80): This proton, adjacent to the nitrogen, should correlate to C2 and C4. Seeing cross-peaks to 159.0 ppm (C2) and 85.0 ppm (C4) confirms its position.

  • CH₃ (δ 2.15): The methyl protons are crucial for placing the substituents. They should show strong correlations to the carbons they are two bonds away from (C4 and C5) and a weaker correlation to the carbon three bonds away (C6). The cross-peaks to 85.0 ppm (C4), 128.0 ppm (C5), and 150.2 ppm (C6) would lock in the structure.

The following diagram illustrates the key HMBC correlations that confirm the connectivity of this compound.

Caption: Key HMBC correlations for structural confirmation.

Comparison with Alternative Structures

Consider a potential isomeric alternative, such as 2-amino-4-iodo-3-methylpyridine. In this case, the ¹H NMR would show two adjacent aromatic protons, resulting in doublet signals with a measurable coupling constant, which is inconsistent with our data. Furthermore, the HMBC correlations from the methyl group would be to different carbons, providing clear, irrefutable evidence against this and other possible isomers.

Conclusion

The synergistic application of 1D and 2D NMR techniques provides an unassailable method for the structural validation of complex molecules like this compound. By systematically analyzing ¹H, ¹³C, COSY, HSQC, and HMBC data, we can build a complete and validated picture of atomic connectivity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, which is indispensable for researchers in competitive fields such as drug development and materials science. The principles and workflow detailed in this guide are broadly applicable and serve as a robust template for the structural elucidation of novel substituted heterocycles.

Experimental Protocols

Sample Preparation: Approximately 10-15 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

¹H NMR: A standard single-pulse experiment was used with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated.

¹³C{¹H} NMR: A standard proton-decoupled single-pulse experiment was performed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

DEPT-135: The experiment was run using standard spectrometer parameters to differentiate carbon multiplicities.

gCOSY: A gradient-enhanced COSY experiment was acquired with a spectral width of 16 ppm in both dimensions. 256 increments were collected in the indirect dimension with 4 scans per increment.[7]

gHSQC: A gradient-enhanced, sensitivity-improved HSQC experiment was optimized for a one-bond coupling constant (¹JCH) of 145 Hz. The spectral width was 16 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension.

gHMBC: A gradient-enhanced HMBC experiment was optimized for long-range couplings of 8 Hz. The spectral width was 16 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension.[7]

Data Processing: All data were processed using standard NMR software. A sine-bell window function was applied to both dimensions of the 2D spectra before Fourier transformation. Spectra were phased, baseline corrected, and calibrated to the residual DMSO-d₆ solvent signals.

References

A Senior Application Scientist's Guide to the Kinetics of 4-Iodo-5-methylpyridin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Iodo-5-methylpyridin-2-amine

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure, appearing in a multitude of clinically significant molecules. The specific building block, this compound, offers synthetic chemists a versatile entry point for molecular elaboration. Its three key features—the reactive C-I bond ideal for cross-coupling, the directing 2-amino group, and the 5-methyl group for steric and electronic modulation—make it a highly valuable precursor.

However, the very features that make this molecule attractive also introduce significant kinetic challenges in palladium-catalyzed cross-coupling reactions. The proximal amino group can act as a chelating ligand, potentially sequestering the palladium catalyst and arresting the catalytic cycle.[1][2] Understanding the kinetic profile of this substrate is therefore not merely an academic exercise; it is critical for rational catalyst selection, reaction optimization, and ultimately, the efficient synthesis of target drug candidates.

This guide provides an in-depth analysis of the expected kinetic behavior of this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will dissect the mechanistic steps, compare the anticipated performance with alternative substrates, and provide actionable protocols for researchers to conduct their own kinetic evaluations.

Part 1: The Mechanistic Landscape of Cross-Coupling

All palladium-catalyzed cross-coupling reactions proceed through a generally accepted catalytic cycle involving three primary stages: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4] The efficiency and rate of the overall transformation are dictated by the slowest of these steps, known as the rate-determining step (RDS).

dot

Catalytic_Cycle cluster_reactants Inputs Pd0 Pd(0)L_n Active Catalyst OA_Complex Ar-Pd(II)(X)L_n Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Often Rate-Determining TM_Complex Ar-Pd(II)(R')L_n Transmetalation Complex OA_Complex->TM_Complex Transmetalation (R'-M) TM_Complex->Pd0 TM_Complex->Pd0 Reductive Elimination Product Ar-R' Product TM_Complex->Product Reductive Elimination ArX Ar-X (this compound) RM R'-M (e.g., Boronic Acid) Kinetic_Workflow Setup Reaction Setup (Glovebox, Schlenk Line) Reagents Add Reagents (Substrate, Coupling Partner, Base, Internal Standard, Solvent) Setup->Reagents Equilibrate Thermal Equilibration (Heat to desired T) Reagents->Equilibrate Initiate Reaction Initiation (Inject Catalyst Solution) Equilibrate->Initiate Sample Time-Point Sampling (Aliquot quenching) Initiate->Sample t = 0, 1, 2, 5, 10... min Analyze Analysis (GC, HPLC, or UPLC) Sample->Analyze Plot Data Plotting ([Product] vs. Time) Analyze->Plot Calculate Calculate Initial Rate (Slope of linear region) Plot->Calculate

References

A Comparative Guide to Catalyst Efficiency in the Functionalization of 4-Iodo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-Iodo-5-methylpyridin-2-amine scaffold is a pivotal building block in contemporary medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics. The efficiency of its elaboration through cross-coupling reactions is paramount for successful drug discovery campaigns. This guide provides a comprehensive comparison of various catalytic systems for the functionalization of this key intermediate, focusing on C-N and C-C bond-forming reactions. We delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide robust, validated protocols for researchers in the field.

Introduction: The Strategic Importance of this compound

Substituted 2-aminopyridines are privileged structures in drug design. The specific isomer, this compound, offers three distinct points for chemical modification: the amino group, the methyl group, and the highly versatile iodine-substituted carbon. The carbon-iodine bond is particularly amenable to transition-metal-catalyzed cross-coupling, serving as a synthetic linchpin for introducing molecular complexity. The choice of catalyst for these transformations is critical, directly influencing reaction yield, purity, scalability, and cost-effectiveness. This guide will compare the efficiency of palladium- and copper-based systems for C-N (amination) and C-C (arylation, alkynylation) bond formation at the C4 position.

Comparative Analysis of C-N Cross-Coupling Reactions

The formation of a C-N bond to replace the iodine atom is one of the most common synthetic transformations for this substrate. Two dominant catalytic paradigms exist: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized aryl amine synthesis due to its broad substrate scope and high functional group tolerance.[1][2] The reaction's success hinges on the synergistic relationship between the palladium precursor and a specialized phosphine ligand.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial; bulky, electron-rich phosphine ligands accelerate the reductive elimination step, which is often rate-limiting, and stabilize the active Pd(0) catalyst.[3]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-I)L₂ pd0->oa_complex amine_coord Amine Coordination [Ar-Pd(II)(NHR'R'')]L₂⁺ oa_complex->amine_coord + HNR'R'' - I⁻ amide_complex Palladium Amide [Ar-Pd(II)(NR'R'')]L₂ amine_coord->amide_complex - Base-H⁺ base_h Base-H⁺ amine_coord->base_h amide_complex->pd0 product Ar-NR'R'' amide_complex->product Reductive Elimination reactants Ar-I + HNR'R'' reactants->pd0 Oxidative Addition base Base base->amine_coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Data: The following table summarizes the performance of common palladium-based catalyst systems for the coupling of this compound with a representative secondary amine, morpholine.

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Citation
Pd₂(dba)₃ / XPhosNaOtBuToluene1001292[3]
Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1101688[2]
Pd(PPh₃)₄Cs₂CO₃DMF1202465[4]

Analysis: Modern biarylphosphine ligands like XPhos demonstrate superior efficiency, allowing for lower reaction temperatures and shorter times, which is critical for preserving sensitive functional groups. While older catalysts like Pd(PPh₃)₄ are viable, they often require harsher conditions and result in lower yields.

Copper-Catalyzed C-N Coupling (Ullmann-Type Reaction)

The Ullmann reaction is a classical method for C-N bond formation that offers a cost-effective alternative to palladium catalysis. While traditional Ullmann couplings required harsh conditions, modern protocols utilize ligands or nanoparticle catalysts to improve efficiency.[5]

Mechanistic Insight: The mechanism is less universally defined than the Buchwald-Hartwig reaction but is generally believed to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic substitution pathway. The presence of ligands, such as 1,2-diols or diamines, can solubilize the copper salt and accelerate the reaction.[5] Recently, heterogeneous catalysts like copper ferrite (CuFe₂O₄) nanoparticles have gained attention due to their high activity and simple, magnetic separation.[6][7]

Comparative Data:

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
CuI / L-prolineK₂CO₃DMSO1102475[5]
CuI / Ethylene GlycolK₃PO₄Ethylene Glycol1201885[5]
CuFe₂O₄ NanoparticlesCs₂CO₃1,4-Dioxane1102081[6]

Analysis: Copper catalysis, particularly with enabling ligands like ethylene glycol or as recoverable nanoparticles, presents a highly effective and economical alternative.[5][6] While reaction times may be longer than with the best palladium systems, the lower cost of copper and the potential for catalyst recycling are significant advantages for large-scale synthesis.

Comparative Analysis of C-C Cross-Coupling Reactions

Creating carbon-carbon bonds at the C4 position is essential for generating biaryl or alkynyl-substituted pyridine derivatives. The Suzuki-Miyaura and Sonogashira couplings are the premier methods for these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C cross-coupling method, valued for the stability and low toxicity of its organoboron reagents.[8]

Mechanistic Insight: The catalytic cycle is analogous to the Buchwald-Hartwig reaction, involving oxidative addition, transmetalation, and reductive elimination.[8] In the transmetalation step, an organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, a process that is activated by a base.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex trans_complex Transmetalation Complex (Ar-Pd(II)-Ar')L₂ oa_complex->trans_complex + [Ar'B(OR)₂(Base)]⁻ - X⁻ trans_complex->pd0 product Ar-Ar' trans_complex->product Reductive Elimination reactants Ar-X + Ar'B(OR)₂ reactants->pd0 Oxidative Addition base Base base->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data: Performance of palladium catalysts for the coupling of this compound with phenylboronic acid.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Citation
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901589[9]
Pd(dppf)Cl₂K₂CO₃DME/H₂O851293[10]
Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O100895[11]

Analysis: While Pd(PPh₃)₄ is a workhorse catalyst for Suzuki couplings, more advanced systems using ligands like dppf or SPhos can offer faster reaction times and slightly higher yields.[9][10][11] The choice often depends on the complexity of the boronic acid partner and cost considerations.

Palladium/Copper-Cocatalyzed Sonogashira Coupling

The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[12][13] It typically employs a dual catalytic system of palladium and a copper(I) salt.

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium center.[12] Copper-free versions exist but are often less efficient for iodo-substrates.

Comparative Data: Performance for the coupling of this compound with phenylacetylene.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
Pd(PPh₃)₄ / CuIEt₃NTHF65691[14]
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF80888[13]
Fe₃O₄@PDA-Cys@CuK₂CO₃DMSO901285[15]

Analysis: The standard Pd(PPh₃)₄/CuI system in an amine base/solvent like triethylamine is highly effective and generally the first choice for this transformation.[14] The development of heterogeneous, palladium-free copper catalysts is an emerging area, offering benefits in sustainability and catalyst removal, though yields may be slightly lower.[15]

Experimental Protocols

The following protocols are representative procedures for the catalytic functionalization of this compound.

Experimental_Workflow setup 1. Reaction Setup - Dry Schlenk flask - Add magnetic stir bar - Purge with Argon/N₂ reagents 2. Reagent Addition - Add this compound - Add coupling partner (amine, boronic acid, etc.) - Add base and catalyst system setup->reagents solvent 3. Solvent Addition & Degassing - Add anhydrous, degassed solvent - Degas mixture (3x vacuum/backfill cycles) reagents->solvent reaction 4. Reaction - Heat to specified temperature - Stir vigorously solvent->reaction monitoring 5. Monitoring - Track progress via TLC or LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Work-up - Cool to room temperature - Quench reaction (e.g., with H₂O) - Extract with organic solvent monitoring->workup Upon completion purification 7. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify via flash chromatography workup->purification

Caption: General experimental workflow for cross-coupling reactions.

Protocol 4.1: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos

To an oven-dried Schlenk flask under an argon atmosphere, add this compound (234 mg, 1.0 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), and XPhos (28.6 mg, 0.06 mmol, 6 mol%). Add morpholine (105 µL, 1.2 mmol) followed by 5 mL of anhydrous, degassed toluene. Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography.

Protocol 4.2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

In a Schlenk flask under argon, combine this compound (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%). Add a degassed mixture of DME (8 mL) and water (2 mL). Heat the reaction mixture to 85 °C and stir for 12 hours.[16] After cooling, dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by silica gel chromatography.

Conclusion and Future Outlook

The selection of an optimal catalyst for the functionalization of this compound is a multifactorial decision.

  • For C-N Coupling: Palladium catalysis with modern biarylphosphine ligands (e.g., XPhos) offers the highest efficiency and mildest conditions, making it ideal for complex, late-stage syntheses.[3] Copper-catalyzed systems, especially those using recoverable nanoparticle catalysts, provide a robust and highly economical alternative for process chemistry and large-scale manufacturing.[6]

  • For C-C Coupling: The Suzuki-Miyaura reaction remains the gold standard for arylation due to its reliability and the commercial availability of a vast array of boronic acids.[8] The Sonogashira coupling is the premier method for introducing alkynyl moieties, with the Pd/Cu co-catalyst system being exceptionally robust.[13]

Future research will likely focus on developing even more active and sustainable catalysts. This includes catalysts based on earth-abundant metals, photocatalytic systems that operate at ambient temperature, and heterogeneous catalysts that simplify product purification and minimize metal contamination in the final active pharmaceutical ingredient.

References

Halogen Showdown: A Comparative Guide to the Biological Activity of Iodo- vs. Bromo-Substituted Pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Halogen Substitution in Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in various biological interactions makes it a privileged scaffold in drug design. A common strategy to modulate the therapeutic properties of pyridine-based compounds is the introduction of halogen atoms. This guide provides an in-depth technical comparison of the biological activities of iodo- versus bromo-substituted pyridine analogs, delving into the physicochemical underpinnings of their differential effects and presenting supporting experimental insights. While direct head-to-head comparative studies across all biological activities are not always available, by examining key examples and underlying principles, we can construct a robust framework for understanding and predicting the impact of these two important halogens.

The Physicochemical Divide: Iodine vs. Bromine

The choice between an iodine and a bromine substituent is not arbitrary; it is a calculated decision based on their distinct physicochemical properties, which in turn govern their interactions with biological targets.

PropertyIodine (I)Bromine (Br)Implication in Biological Systems
Atomic Radius (Å) 1.331.14Iodine's larger size can provide better van der Waals contacts in a binding pocket but can also lead to steric hindrance.
Electronegativity (Pauling Scale) 2.662.96Bromine is more electronegative, leading to a more polarized C-Br bond compared to the C-I bond.
Polarizability (ų) 5.353.79Iodine is significantly more polarizable, allowing for stronger dispersion forces and halogen bonds.
C-X Bond Energy (kcal/mol) ~51~70The weaker C-I bond can be more susceptible to metabolic cleavage.
Lipophilicity (Hansch π parameter) +1.12+0.86Iodine generally confers greater lipophilicity, which can affect cell permeability and solubility.

A key differentiator in the biological context is the ability to form halogen bonds . A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom in a protein). The strength of this interaction generally follows the order I > Br > Cl > F, correlating with the polarizability of the halogen. This makes iodine a more potent halogen bond donor than bromine, a factor that can significantly influence ligand-receptor binding affinity and specificity.

Comparative Biological Activity: Insights from Experimental Data

Direct comparisons of the biological activity of iodo- and bromo-substituted pyridine analogs are not abundant in the literature, but existing studies provide valuable insights into how these substitutions can dictate therapeutic potential.

Antimicrobial Activity

A study on alkyl pyridinol compounds revealed interesting trends in their antimicrobial activity against Gram-positive bacteria. While a direct iodo-analog was not tested, the bromo-substituted compound, EA-02-009 , demonstrated potent activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of a Bromo-substituted Pyridinol Analog

CompoundSubstituentS. aureus (MRSA) MIC (µg/mL)
EA-02-009 Bromine0.5 - 1

The high potency of the bromo-substituted analog suggests that halogenation can be a favorable modification for antimicrobial activity in this scaffold. The bromine atom's electron-withdrawing nature and its potential to engage in interactions within the bacterial target likely contribute to its efficacy. While an iodo-analog might be expected to have different activity due to its size and stronger halogen bonding potential, further studies are needed for a direct comparison.

Anticancer Activity

In the realm of anticancer drug discovery, the choice of halogen can have a profound impact on a compound's efficacy. A review of pyridine derivatives with antiproliferative activity against Dalton lymphoma ascites (DLA) cells revealed a clear trend related to halogen size. The study found that as the size of the halogen substituent increased, the antiproliferative activity decreased. Specifically, the iodo-substituted analog exhibited the highest IC50 value, indicating the lowest potency among the tested halogens.

This suggests that for this particular scaffold and cancer cell line, the larger size of the iodine atom may introduce steric clashes within the binding site of the molecular target, thereby reducing its inhibitory activity. In contrast, the smaller halogens, fluorine and chlorine, were associated with greater potency. While bromine was not explicitly detailed in this direct comparison, the trend suggests its activity would likely fall between that of chlorine and iodine. This underscores that the "heavier is better" principle of halogen bonding does not universally translate to increased biological activity and that the specific context of the target protein's binding pocket is paramount.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.[2][3]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to the final inoculum density required for the assay (typically 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the iodo- or bromo-substituted pyridine analog in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Concepts

Halogen Bonding Interaction

HalogenBonding Py-X Pyridine-X Y-Prot Y-Protein (O, N, S) Py-X->Y-Prot Halogen Bond (C-X···Y)

Caption: Halogen bond between a halogenated pyridine and a biological target.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The substitution of a pyridine ring with iodine or bromine offers distinct avenues for modulating biological activity. While both halogens can enhance the therapeutic potential of pyridine analogs, their effects are context-dependent. Iodine's superior ability to form halogen bonds may be advantageous in scenarios where this interaction is critical for high-affinity binding. Conversely, its larger size can be detrimental if it leads to steric hindrance. Bromine, being smaller and more electronegative, presents a different set of properties that can be exploited in drug design.

The limited availability of direct comparative data highlights a gap in the current understanding of halogenated pyridine analogs. Future research should focus on systematic studies that directly compare the biological activities of iodo- and bromo-substituted pyridines within the same molecular scaffold. Such investigations, spanning a range of biological targets and assays, will be invaluable for developing predictive models and guiding the rational design of next-generation pyridine-based therapeutics.

References

A Comparative Guide to the Synthesis and Characterization of 4-Iodo-5-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Iodo-5-methylpyridin-2-amine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands out as a "privileged" structural motif, forming the core of numerous FDA-approved drugs and advanced materials.[1] Among the vast array of pyridine-based building blocks, this compound emerges as a particularly versatile and powerful intermediate. Its strategic arrangement of functional groups—a nucleophilic amino group at the 2-position, a sterically accessible iodine at the 4-position, and a methyl group at the 5-position—offers a trifecta of opportunities for synthetic diversification.

The iodine atom is the linchpin of this scaffold's utility. Its susceptibility to a wide range of palladium-catalyzed cross-coupling reactions allows for the precise and controlled introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.[2] This capability is paramount in drug discovery for structure-activity relationship (SAR) studies and in materials science for tuning photophysical properties. This guide provides an in-depth comparison of the primary synthetic routes for derivatizing this scaffold, details the critical characterization techniques required to validate these products, and evaluates the performance of the resulting derivatives against common bioisosteric alternatives.

Part 1: Synthesis of Derivatives via Cross-Coupling Reactions

The transformation of the C-I bond is the most common strategy for elaborating the this compound core. The two preeminent methods for this are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The choice between these reactions is dictated by the desired final compound, but the underlying principles of catalysis and reaction optimization are crucial for success.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for coupling the aryl iodide with a variety of boronic acids or esters. The reactivity of the C-I bond is the highest among halogens (I > Br > Cl), ensuring that coupling occurs efficiently at this position, often under mild conditions.[3][4]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source, such as Pd(PPh₃)₄, is often chosen because it can directly enter the catalytic cycle. Alternatively, a Pd(II) precatalyst like PdCl₂(PPh₃)₂ can be used, which is reduced in situ to the active Pd(0) species.

  • Base: A base, typically an aqueous solution of Na₂CO₃ or K₂CO₃, is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[2]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.[3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent the oxidation and degradation of the Pd(0) catalyst and to minimize oxidative homocoupling of the boronic acid, a common side reaction.[2]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Oxidative Addition B Transmetalation A->B [Ar-Pd(II)-I] C Reductive Elimination B->C [Ar-Pd(II)-Ar'] C->A Pd(0) Catalyst Regenerated Product Desired Product (Ar-Ar') C->Product Start 4-Iodo-5-methyl pyridin-2-amine + Pd(0) Start->A Boronic Ar'-B(OH)₂ + Base Boronic->B

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

For synthesizing N-aryl or N-alkyl derivatives, the Buchwald-Hartwig amination is the method of choice. This reaction has revolutionized medicinal chemistry, allowing for the formation of C-N bonds that were previously difficult to access.[5][6]

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand, which coordinates to the palladium center. Bulky, electron-rich ligands like Xantphos or BINAP are often used.[5][7][8] These ligands promote the reductive elimination step and prevent catalyst decomposition. The development of specialized ligands has been a key driver of the reaction's broad applicability.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine nucleophile, making it reactive towards the palladium complex.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

G cluster_1 Buchwald-Hartwig Amination Workflow Reactants This compound + Amine (R₂NH) Reaction Heat under Inert Atmosphere Reactants->Reaction Catalyst Pd Precatalyst + Phosphine Ligand Catalyst->Reaction Base Strong Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final C-N Coupled Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Comparative Performance of Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst/LigandTypical Yield (%)AdvantagesDisadvantages
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(PPh₃)₄, PdCl₂(dppf)70-95%High functional group tolerance; stable and accessible reagents; mild conditions.[3][9]Potential for boronic acid homocoupling; requires careful degassing.
Buchwald-Hartwig Primary/Secondary Amines, AnilinesPd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAP60-90%Broad scope of amines; direct C-N bond formation.[7]Requires strong base which can limit functional group compatibility; sensitive to air and moisture.[8]

Part 2: A Guide to Spectroscopic Characterization

Once a derivative is synthesized, rigorous characterization is mandatory to confirm its identity, purity, and structure. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

G cluster_0 Characterization Workflow Start Crude Product from Reaction TLC TLC / LC-MS (Purity Check & MW hint) Start->TLC Purify Column Chromatography TLC->Purify NMR ¹H & ¹³C NMR (Structural Elucidation) Purify->NMR HRMS High-Resolution MS (Exact Mass & Formula) NMR->HRMS IR FTIR Spectroscopy (Functional Groups) HRMS->IR Final Pure, Characterized Compound IR->Final

Caption: A logical workflow for the characterization of a new derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the synthesized derivative.

  • ¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of protons. For the parent this compound scaffold, one would expect to see:

    • A singlet for the methyl group protons (~2.2-2.4 ppm).

    • Two distinct signals for the aromatic protons on the pyridine ring. The proton at C6 will appear as a singlet, and the proton at C3 will also be a singlet. Their chemical shifts will be influenced by the substituents.

    • A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on solvent and concentration.[10][11]

    • Upon Derivatization: In a Suzuki coupling, new signals corresponding to the coupled aryl group will appear in the aromatic region (typically 7.0-8.5 ppm). In a Buchwald-Hartwig reaction, the broad -NH₂ signal will be replaced by signals corresponding to the new N-H proton (if a primary amine was used) and the protons on the newly attached alkyl or aryl group.

  • ¹³C NMR: This technique provides information about the carbon skeleton. The number of signals confirms the number of unique carbon atoms. The iodinated carbon (C4) will typically appear at a low field (~90-100 ppm), and upon successful coupling, this signal will shift significantly downfield into the typical aromatic carbon region (120-150 ppm).

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern can also provide structural clues that support the NMR data.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence or absence of key functional groups.

  • N-H Stretch: The primary amine of the starting material shows two characteristic N-H stretching bands around 3300-3450 cm⁻¹.[13] If a Buchwald-Hartwig reaction is performed with a secondary amine, these bands will disappear. If a primary amine is used, they will be replaced by a single N-H band in the same region.

  • C=C and C=N Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyridine ring.[13]

Summary of Expected Spectroscopic Data
TechniqueThis compound (Parent)Suzuki Product (e.g., 4-Phenyl)Buchwald Product (e.g., 4-Anilino)
¹H NMR Aromatic H's (2), Me (1), NH₂ (1)Additional aromatic signals from new ringLoss of NH₂ signal, new N-H and phenyl signals
¹³C NMR C-I signal ~90-100 ppmC-I signal absent, new aromatic C signalsC-I signal absent, new aromatic C signals
MS (m/z) [M]+ at 234.04[M]+ at 211.11 (for phenyl)[M]+ at 227.12 (for anilino)
FTIR (cm⁻¹) Two N-H bands (~3400)Two N-H bands (~3400)One N-H band (~3350)

Note: Exact values are predictive and depend on the specific derivative and experimental conditions.

Part 3: Comparison with Alternative Scaffolds & Bioisosteres

While the 4-iodo derivative is an excellent synthetic handle, its properties may not be optimal for a final drug candidate due to potential metabolic liabilities associated with the iodine atom. Therefore, considering bioisosteric replacements is a critical step in lead optimization.[14][15] Bioisosteres are functional groups with similar steric and electronic properties that can modulate a molecule's potency, selectivity, and pharmacokinetic profile.[16]

Bioisosteric Replacements for the Iodo Group

The choice of a replacement is a strategic decision to fine-tune molecular properties. For example, replacing the lipophilic iodo group with a polar cyano group can improve aqueous solubility.

BioisostereKey Physicochemical PropertiesRationale & Potential Advantages in Drug DesignPotential Disadvantages
-I (Iodo) Lipophilic, potential halogen bond donor, metabolically labile.Baseline for comparison. Can form potent halogen bonds in protein active sites.[14]Can be metabolically unstable (deiodination); may lead to off-target toxicity.
-C≡CH (Ethynyl) Linear, rigid, less lipophilic than iodo.Acts as a rigid linker. Can be a hydrogen bond acceptor. Often retains or improves potency.Can be metabolically oxidized. May require different synthetic coupling (e.g., Sonogashira).
-CN (Cyano) Linear, polar, strong dipole, hydrogen bond acceptor.Can mimic the shape of the iodo group while significantly increasing polarity and improving solubility.[14]Can be metabolized to carboxylic acids. Strong electron-withdrawing nature alters ring electronics.
-CF₃ (Trifluoromethyl) Lipophilic, metabolically stable, electron-withdrawing.Can serve as a tert-butyl isostere.[17] Increases metabolic stability and can improve cell permeability.Significantly alters electronic properties of the pyridine ring.
-Cyclopropyl Small, rigid, lipophilic, metabolically stable.Introduces a 3D character. Often improves metabolic stability and can enhance potency by optimizing fit in a binding pocket.Requires different synthetic methods (e.g., coupling with cyclopropylboronic acid).

Part 4: Detailed Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4-5 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the residue by flash column chromatography.

Conclusion

This compound is a high-value scaffold whose true potential is unlocked through strategic derivatization, primarily via robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The successful synthesis of novel derivatives is critically dependent on a systematic and multi-faceted characterization workflow, with NMR, MS, and IR spectroscopy forming the cornerstone of structural validation. For drug development professionals, a forward-looking approach that considers the downstream implications of the iodo-substituent and evaluates potential bioisosteric replacements early in the design phase is crucial for optimizing both biological activity and pharmacokinetic properties. This guide serves as a foundational resource for researchers aiming to harness the synthetic power of this versatile building block to drive innovation in their respective fields.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Iodo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. The presence of even minute impurities can significantly impact biological activity, toxicity, and the overall viability of a drug candidate. This guide provides an in-depth comparison of analytical methods for assessing the purity of "4-Iodo-5-methylpyridin-2-amine," a key building block in the synthesis of various pharmaceuticals.[1] We will delve into the rationale behind experimental choices, provide detailed protocols, and present data to support the comparison of different techniques.

The Critical Role of Purity in Drug Development

This compound serves as a crucial intermediate in the creation of complex, biologically active molecules.[1] Its unique structure, featuring an amino group and an iodine substituent, makes it a valuable component in the development of novel therapeutics.[1] However, the synthesis of this compound can lead to the formation of various impurities, including starting materials, by-products, and degradation products. These impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of undesired side products. More critically, in the context of drug development, impurities can exhibit their own pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental aspect of ensuring the reliability and reproducibility of research and development efforts.

A Multi-Faceted Approach to Purity Determination

A comprehensive assessment of purity rarely relies on a single analytical technique. Instead, a combination of methods provides a more complete picture of the sample's composition. The choice of techniques depends on the expected impurities, the required level of sensitivity, and the physicochemical properties of the compound. For this compound, a combination of chromatographic and spectroscopic methods, along with elemental analysis, is recommended.

Orthogonal Analytical Techniques for Purity Assessment
Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution, sensitivity, and reproducibility.May require method development; some compounds may not have a chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities.High sensitivity and specificity for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities.Provides detailed structural information; can be used for quantitative analysis (qNMR).[3][4]Lower sensitivity compared to chromatographic methods.
Elemental Analysis (CHNX) Combustion of the sample to determine the percentage of Carbon, Hydrogen, Nitrogen, and Halogens.Confirmation of elemental composition and empirical formula.Provides fundamental information on the bulk purity of the sample.[5][6]Does not provide information on the nature of impurities; requires a relatively pure sample for accurate results.

In-Depth Analysis of Key Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry.[7] For this compound, a reversed-phase HPLC method is typically employed.

Causality Behind Experimental Choices:

  • Reversed-Phase Column (e.g., C18): The non-polar stationary phase is well-suited for retaining the relatively non-polar this compound and separating it from potentially more polar or less polar impurities.

  • Mobile Phase (e.g., Acetonitrile/Water with a buffer): A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often used to ensure the elution of all components within a reasonable timeframe. The addition of a buffer, such as ammonium formate, helps to maintain a consistent pH and improve peak shape, especially for the basic amine group.[8]

  • UV Detection: The pyridine ring in the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification.

Experimental Protocol: HPLC Purity Determination

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[3] Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, allowing for the identification of impurities with different chemical structures.

Expertise in Spectral Interpretation:

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyridine ring and the methyl group are characteristic of the target compound. Impurities, such as isomers or starting materials, will exhibit different signals. For pyridine derivatives, the protons alpha to the nitrogen are the most deshielded and appear furthest downfield.[3]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[3] The number of signals corresponds to the number of unique carbon atoms, and their chemical shifts are indicative of their chemical environment.

  • Quantitative NMR (qNMR): By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy.[4]

Experimental Protocol: ¹H NMR Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic anhydride).

    • Dissolve both in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Visualizing the Purity Assessment Workflow

A logical workflow ensures a thorough and efficient assessment of the synthesized compound.

G cluster_synthesis Synthesis & Initial Characterization cluster_primary Primary Purity Assessment cluster_secondary Secondary & Confirmatory Analysis cluster_result Final Purity Statement synthesis Synthesized this compound initial_tlc TLC for reaction completion synthesis->initial_tlc hplc HPLC for quantitative purity and non-volatile impurities initial_tlc->hplc nmr NMR for structural confirmation and soluble impurities initial_tlc->nmr gcms GC-MS for volatile impurities hplc->gcms If volatile impurities suspected elemental Elemental Analysis for elemental composition nmr->elemental For final confirmation of bulk purity report Comprehensive Purity Report gcms->report elemental->report

Caption: Workflow for the comprehensive purity assessment of this compound.

Comparative Summary and Recommendations

MethodBest ForKey AdvantageRecommendation
HPLC Routine purity checks and quantification of known impurities.High throughput and excellent quantitative capabilities.The primary method for quality control and release testing.
NMR Structural confirmation and identification of unknown impurities.Provides unambiguous structural information.Essential for initial characterization and for investigating out-of-specification results.
GC-MS Detecting residual solvents and volatile by-products.Unmatched sensitivity for volatile compounds.Recommended if the synthetic route involves volatile reagents or solvents.
Elemental Analysis Confirming the elemental composition of the final product.A fundamental check of the compound's identity and bulk purity.A necessary final check, especially for novel compounds or new synthetic routes. The accepted deviation from the calculated values is typically within 0.4%.[9]

Conclusion

The purity assessment of synthesized this compound is a multi-step process that requires a thoughtful selection of orthogonal analytical techniques. By combining the quantitative power of HPLC, the structural elucidation capabilities of NMR, the sensitivity of GC-MS for volatile impurities, and the fundamental confirmation provided by elemental analysis, researchers can be confident in the quality of their material. This rigorous approach is essential for ensuring the integrity of subsequent research and is a critical component of the drug development pipeline.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.